Chemical structure and properties of Methyl 2-amino-3-methylquinoline-6-carboxylate
Executive Summary Methyl 2-amino-3-methylquinoline-6-carboxylate is a specialized heterocyclic building block primarily utilized in the discovery of small-molecule inhibitors for epigenetic targets, specifically Protein...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 2-amino-3-methylquinoline-6-carboxylate is a specialized heterocyclic building block primarily utilized in the discovery of small-molecule inhibitors for epigenetic targets, specifically Protein Arginine Methyltransferase 5 (PRMT5) . As a tri-substituted quinoline scaffold, it offers three distinct vectors for chemical diversification: the C-2 amino group (nucleophilic), the C-6 methyl ester (electrophilic), and the rigid quinoline core (hydrophobic/pi-stacking interactions).
This guide provides a comprehensive technical analysis of its physiochemical properties, synthetic pathways, spectroscopic signature, and application in medicinal chemistry.
Chemical Structure & Physiochemical Properties[1][2][3]
Structural Analysis
The molecule consists of a bicyclic quinoline aromatic system. The substitution pattern is critical for its biological activity and synthetic utility:
Position 2 (
): Acts as a hydrogen bond donor and a handle for further functionalization (e.g., amide coupling, reductive amination).
Position 3 (
): Provides steric bulk that can restrict conformation in the binding pocket or improve metabolic stability by blocking the C-3 position from oxidation.
Position 6 (
): A methyl ester located on the benzenoid ring, serving as a masked carboxylic acid or a direct interaction point.
Key Properties Table[4][5]
Property
Value / Description
IUPAC Name
Methyl 2-amino-3-methylquinoline-6-carboxylate
Molecular Formula
Molecular Weight
216.24 g/mol
Predicted LogP
~2.1 - 2.5 (Lipophilic)
Topological Polar Surface Area (TPSA)
~65 Ų
H-Bond Donors / Acceptors
1 Donor / 4 Acceptors
Appearance
Pale yellow to tan solid
Solubility
Soluble in DMSO, DMF, warm Methanol; Insoluble in Water
The synthesis of Methyl 2-amino-3-methylquinoline-6-carboxylate typically follows a convergent route involving the condensation of an ortho-aminoaldehyde with an active methylene nitrile. This method allows for the simultaneous construction of the pyridine ring and the installation of the C-2 amino and C-3 methyl groups.
Retrosynthetic Analysis
Disconnection: The C2-C3 and N1-C2 bonds are formed in the final cyclization step.
Precursors:
Methyl 4-amino-3-formylbenzoate (The electrophilic aromatic component).
Propionitrile (The nucleophilic component providing the C-2 and C-3 carbons).
Preparation: Dissolve Methyl 4-amino-3-formylbenzoate in anhydrous DMF under an inert atmosphere (
).
Activation: Add Propionitrile to the solution.
Cyclization: Introduce the base (
) slowly at to minimize polymerization.
Heating: Warm the reaction mixture to
and stir for 4–12 hours. The base facilitates the attack of the propionitrile -carbon on the aldehyde, followed by the nucleophilic attack of the aniline nitrogen onto the nitrile carbon.
Workup: Quench with water. The product often precipitates as a solid. Filter and wash with water/cold ethanol.
Purification: Recrystallization from Ethanol/DMF or flash chromatography (Hexane/Ethyl Acetate).
Synthesis Diagram (DOT)
Caption: Synthetic pathway converting methyl 4-aminobenzoate to the target quinoline via an ortho-aminoaldehyde intermediate.
Spectroscopic Characterization
Researchers must validate the structure using NMR and MS. Below are the expected signal patterns for the target molecule.
Proton NMR (
NMR, 400 MHz, DMSO-
)
Shift ( ppm)
Multiplicity
Integration
Assignment
Notes
8.30
Doublet (d)
1H
H-5
Ortho coupling to H-7
8.05
Doublet (d)
1H
H-8
7.95
Doublet of Doublets (dd)
1H
H-7
Coupling with H-5 and H-8
7.80
Singlet (s)
1H
H-4
Characteristic of 3-subst. quinoline
6.50
Broad Singlet (br s)
2H
Exchangeable with
3.88
Singlet (s)
3H
Ester methyl
2.25
Singlet (s)
3H
(C-3)
Methyl on the hetero-ring
Mass Spectrometry (ESI-MS)
Observed Ion:
m/z: 217.25
Fragmentation: Loss of methoxy group (
, -31) or CO from the ester is common in MS/MS.
Reactivity Profile & Applications
Chemical Reactivity
The molecule possesses distinct zones of reactivity utilized in library generation:
Nucleophilic Attack (Amine): The C-2 amine is less nucleophilic than a typical aniline due to the electron-withdrawing nature of the quinoline ring (para-like to the ring nitrogen). However, it can still undergo acylation or reductive amination under forcing conditions or with potent electrophiles.
Electrophilic Substitution (Ring): The C-5 and C-8 positions are potential sites for electrophilic aromatic substitution (e.g., halogenation), though the ester deactivates the benzenoid ring.
Hydrolysis (Ester): The C-6 methyl ester can be hydrolyzed using LiOH/THF to yield the free carboxylic acid, enabling coupling to amines (e.g., to attach solubilizing groups like piperazines).
Application in Drug Discovery (PRMT5 Inhibition)
This scaffold is a known pharmacophore in the development of PRMT5 inhibitors . PRMT5 is an enzyme overexpressed in glioblastoma and lymphoma.
Mechanism: The quinoline core mimics the adenosine or arginine substrate in the PRMT5 binding pocket.
SAR Strategy: The C-6 ester is often converted to an amide to extend into the solvent-exposed region of the protein, while the C-2 amine forms critical hydrogen bonds with the hinge region or active site residues (e.g., Glu435 in PRMT5).
SAR Logic Diagram (DOT)
Caption: Strategic vectors for chemical modification based on the quinoline scaffold.
Safety & Handling (MSDS Summary)
Signal Word:WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Use in a fume hood. Avoid dust formation.
Storage: Store at
under inert gas (Ar/). The amine is susceptible to oxidation over long periods if exposed to air.
References
Patent: Chesworth, R., et al. (2021). Novel PRMT5 Inhibitors. WO2021163344A1.[1] (Describes the use of the title compound as a key intermediate).
Synthesis Method: Othman, L. A., et al. (2020).[2] Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Connect Journals. (General method for 2-amino-3-substituted quinolines).
Scaffold Analysis: Kouznetsov, V. V., et al. (2005). Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry, 9(2), 141-161.
Analog Data: PubChem. Methyl quinoline-6-carboxylate (CID 736812).
Literature review of 2-amino-3-methylquinoline derivatives in medicinal chemistry
This guide provides an in-depth technical review of 2-amino-3-methylquinoline derivatives , a privileged scaffold in medicinal chemistry.[1] It integrates synthetic methodologies, structure-activity relationships (SAR),...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical review of 2-amino-3-methylquinoline derivatives , a privileged scaffold in medicinal chemistry.[1] It integrates synthetic methodologies, structure-activity relationships (SAR), and therapeutic applications, designed for researchers and drug development professionals.
Synthesis, SAR, and Therapeutic Potential
Executive Summary
The 2-amino-3-methylquinoline scaffold represents a versatile pharmacophore in modern drug discovery.[1] Unlike its 4-aminoquinoline counterparts (e.g., chloroquine), which primarily target heme polymerization in malaria, the 2-amino-3-methyl variants exhibit a broader pharmacological profile, including kinase inhibition (EGFR, VEGFR) , antimicrobial activity , and neuroprotection (AChE inhibition) . The presence of the 2-amino group serves as a critical hydrogen bond donor/acceptor, while the 3-methyl group provides essential lipophilic bulk, locking the conformation and enhancing hydrophobic interactions within receptor pockets.
Chemical Foundation & Structural Logic
The core structure consists of a bicyclic quinoline ring fused with an exocyclic primary amine at position C2 and a methyl group at position C3.
Lipophilicity (C3-Methyl): The methyl group at C3 increases logP, facilitating membrane permeability and providing steric bulk that restricts rotation, potentially locking the molecule into a bioactive conformation.
Electronic Handle (C2-Amino): The C2-amine is a nucleophilic center, allowing for easy derivatization into amides, ureas, or Schiff bases to modulate solubility and target affinity.
Figure 1: Pharmacophore & SAR Logic
(Visualizing the structural contributions to biological activity)
Caption: Structural decomposition of the 2-amino-3-methylquinoline scaffold highlighting key pharmacophoric interactions.[1]
Synthetic Architectures
Two primary strategies exist for constructing this scaffold: the Modified Friedländer Condensation (convergent) and Nucleophilic Displacement (divergent).
This method is preferred for building the ring system de novo. It involves the base-catalyzed condensation of 2-aminobenzaldehyde with propionitrile .[1]
Mechanism:
Base-catalyzed deprotonation of propionitrile forms a carbanion.[1]
Aldol-type addition to the aldehyde of 2-aminobenzaldehyde.[1]
Cyclization via nucleophilic attack of the amine on the nitrile carbon.
Reaction: Heat the mixture to reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).[1]
Workup: Cool to room temperature. Quench with saturated NH4Cl solution (30 mL). Extract with Ethyl Acetate (3 x 20 mL).
Purification: Wash combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexane).
2-Amino-3-methylquinoline derivatives exhibit significant bacteriostatic activity, particularly against Gram-positive bacteria (S. aureus) and Mycobacterium tuberculosis.[1] The mechanism often involves DNA gyrase inhibition, similar to fluoroquinolones, but with a distinct binding mode due to the 2-amino group.
The scaffold acts as a hinge-binder in ATP-competitive kinase inhibition.[1] The 2-amino group forms hydrogen bonds with the hinge region residues (e.g., Met793 in EGFR), while the 3-methyl group occupies the hydrophobic "gatekeeper" pocket.
Target: EGFR (Epidermal Growth Factor Receptor).
Potency: IC50 values in the low micromolar range (0.5 – 5.0 µM).
Protocol: Standard MTT Assay on A549 (Lung) and MCF-7 (Breast) cell lines.[1]
Neuroprotection (Alzheimer's Disease)
Hybrids of 2-amino-3-methylquinoline and tacrine have been explored as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE).[1] The planar tricyclic nature allows intercalation into the peripheral anionic site of AChE.
References
Gouda, M. A., & El-Bana, G. G. (2023).[2] "Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities."[3][2] Mini-Reviews in Organic Chemistry, 20(5), 509-529.[2] Link
Musiol, R., et al. (2006). "Quinoline derivatives as potential anticancer agents."[1][3][4][5][6] Current Medicinal Chemistry, 13(1), 1-12. Link
Marek, J., et al. (2015).[2] "Synthesis and biological evaluation of 2-aminoquinoline derivatives as antimicrobial agents." Bioorganic & Medicinal Chemistry Letters, 25(4), 890-894.
BenchChem Protocols. "Friedländer Synthesis of 2-Substituted Quinoline Derivatives." Link
Wang, L., et al. (2012).[5] "Synthesis of Quinolines via Friedländer Reaction in Water." Synthesis, 44, 389-392.[5] Link
Pharmacophore Analysis and Synthetic Workflows of Aminoquinoline-6-Carboxylate Derivatives
Introduction & Pharmacophoric Significance The aminoquinoline scaffold, particularly the 4-aminoquinoline and 8-aminoquinoline isomers, is a privileged structure in medicinal chemistry[1]. While historically anchored in...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacophoric Significance
The aminoquinoline scaffold, particularly the 4-aminoquinoline and 8-aminoquinoline isomers, is a privileged structure in medicinal chemistry[1]. While historically anchored in antimalarial drug discovery (e.g., chloroquine, amodiaquine), functionalization at the C6 position with a carboxylate moiety transforms this classical scaffold into a highly versatile and tunable pharmacophore. The 6-carboxylate group serves dual purposes: it modulates the electronic distribution of the quinoline core—influencing
and lipophilicity—and acts as a critical synthetic vector for generating diverse amide or ester derivatives targeting kinases, lysosomes, and parasitic metabolic pathways[2].
Structural and Electronic Basis of the Pharmacophore
A comprehensive pharmacophore model of aminoquinoline-6-carboxylate derivatives reveals three distinct, interdependent structural domains that dictate biological efficacy:
The Quinoline Nitrogen (N1): Acts as a primary hydrogen bond acceptor and coordinates with metal ions (e.g., iron in heme)[3]. Its basicity is the primary driver for the "weak-base trapping" mechanism, forcing accumulation in highly acidic compartments like the Plasmodium digestive vacuole or cancer cell lysosomes[1][4].
The Amino Group (e.g., C4 or C8): The exocyclic nitrogen donates electron density into the quinoline ring, enhancing the basicity of N1. In 4-aminoquinolines, this group is essential for
stacking interactions with hematin, preventing its crystallization into non-toxic hemozoin[5].
The C6-Carboxylate/Carboxamide Moiety: Introduces a targeted hydrogen bond donor/acceptor complex. In kinase inhibitors, a 6-carboxamide extension projects into the solvent-exposed region or interacts directly with the kinase hinge region. Conversely, the carboxylate ester serves as a lipophilic prodrug moiety to enhance cellular permeability before intracellular hydrolysis[2].
Logical mapping of aminoquinoline-6-carboxylate pharmacophore features to biological targets.
Biological Mechanisms of Action
Antimalarial and Leishmanicidal Activity:
The 4-aminoquinoline core is renowned for inhibiting hemozoin formation[3]. By diffusing into the acidic digestive vacuole of Plasmodium falciparum, the basic quinoline nitrogen and the amino group become protonated, trapping the molecule inside[1]. The 6-carboxylate modification, particularly when hybridized with other pharmacophores (like pyrimidines or pyrazoles), has been shown to overcome chloroquine resistance by altering the binding kinetics to hematin and reducing the efflux efficiency of the PfCRT transporter[3][5].
Anticancer and Kinase Inhibition:
Recent hybrid pharmacophore approaches have successfully repurposed the aminoquinoline scaffold for oncology[4]. 4-aminoquinoline derivatives functionalized at the 6-position have demonstrated potent cytotoxicity against breast cancer cell lines (e.g., MDA-MB231, MCF7)[6]. The mechanism involves lysosomal accumulation, leading to increased lysosomal volume and eventual cell cycle arrest at the prometa-meta phase, inducing apoptosis[4]. Furthermore, the 6-carboxylate acts as a crucial anchor point for synthesizing kinase inhibitor libraries, where the quinoline core mimics the adenine ring of ATP[2].
Structure-Activity Relationship (SAR) Data Analysis
To systematically evaluate the impact of C6 modifications, SAR data from recent hybrid pharmacophore studies are summarized below. The data highlights the causality between structural flexibility, lipophilicity, and biological efficacy.
Analysis: The free 6-carboxylic acid generally exhibits poor cellular permeability and higher toxicity due to its negative charge at physiological pH, limiting its efficacy[1]. Esterification (e.g., methyl 2-aminoquinoline-6-carboxylate) or amidation significantly improves the lipophilicity and rotational flexibility, allowing the molecule to adopt the necessary conformation to fit into biological binding sites[4][7].
The synthesis of aminoquinoline-6-carboxylate derivatives typically proceeds via the Gould-Jacobs reaction, followed by chlorination and subsequent nucleophilic aromatic substitution (
Step-by-step synthetic workflow for 4-aminoquinoline-6-carboxylate derivatives.
Self-Validating Experimental Protocol: Synthesis of 4-aminoquinoline-6-carboxylate derivatives
This protocol details the transformation of 4-hydroxyquinoline-6-carboxylic acid to the highly reactive 4-chloro intermediate, followed by amination[2].
Phase 1: Chlorination (Synthesis of 4-Chloroquinoline-6-carboxylate)
Reagent Preparation: To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyquinoline-6-carboxylic acid (1.0 eq, 10 mmol)[2].
Activation: Slowly add phosphorus oxychloride (
, 5.0 eq, 50 mmol) dropwise at 0 °C under an inert argon atmosphere. Causality: serves as both the solvent and the chlorinating agent, converting the tautomeric 4-quinolone to the highly reactive 4-chloroquinoline[2].
Reflux: Heat the reaction mixture to 105 °C for 3-4 hours. Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The complete disappearance of the highly polar starting material validates reaction completion.
Quenching & Workup: Cool the mixture to room temperature and carefully pour it over crushed ice to hydrolyze excess
. Critical Step: Neutralize the highly acidic aqueous solution by the slow, dropwise addition of saturated aqueous until the pH reaches 7-8. The crude 4-chloroquinoline-6-carboxylate will precipitate as a solid[2].
Isolation: Filter the precipitate under vacuum, wash with cold distilled water, and dry overnight in a vacuum desiccator.
Phase 2: Nucleophilic Aromatic Substitution (
)
Coupling: In a sealed pressure tube, dissolve the 4-chloroquinoline-6-carboxylate intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
Amine Addition: Add the desired primary or secondary amine (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the
reaction, preventing the protonation of the incoming amine nucleophile and driving the reaction forward.
Heating: Heat the sealed tube to 120 °C for 12 hours. The electron-withdrawing nature of the quinoline nitrogen and the 6-carboxylate group highly activates the C4 position for nucleophilic attack.
Purification: Dilute with ethyl acetate, wash with brine (3x) to remove DMF, dry over anhydrous
, and concentrate. Purify via flash column chromatography to yield the final 4-aminoquinoline-6-carboxylate derivative. Validation: Confirm structural integrity using NMR (monitoring the shift of the C3 proton) and LC-MS.
Conclusion
The pharmacophore of aminoquinoline-6-carboxylate derivatives represents a highly tunable scaffold in modern drug discovery. By understanding the electronic interplay between the basic quinoline nitrogen, the electron-donating amino group, and the versatile 6-carboxylate vector, researchers can rationally design potent agents against resistant parasitic strains and complex oncological targets. The synthetic accessibility of the 4-chloroquinoline-6-carboxylate intermediate further cements this structural class as a cornerstone for hybrid pharmacophore libraries.
References
4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets. Frontiers.[Link]
Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. PubMed Central.[Link]
Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. ResearchGate.[Link]
Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. MDPI.[Link]
Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. PubMed.[Link]
Synthesis protocols for Methyl 2-amino-3-methylquinoline-6-carboxylate
Application Note: High-Yield Synthesis of Methyl 2-amino-3-methylquinoline-6-carboxylate Abstract & Strategic Overview The 2-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Yield Synthesis of Methyl 2-amino-3-methylquinoline-6-carboxylate
Abstract & Strategic Overview
The 2-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Src, CK2), DNA-intercalating agents, and receptor antagonists. This application note details a robust, scalable protocol for the synthesis of Methyl 2-amino-3-methylquinoline-6-carboxylate .
Unlike generic literature methods that often suffer from regioselectivity issues or harsh conditions, this protocol utilizes a Modified Friedländer Condensation . This approach ensures exclusive regioselectivity for the 2-amino-3-methyl substitution pattern by reacting a defined o-aminoaldehyde precursor with propionitrile under base-catalyzed conditions.
Key Advantages of This Protocol:
Regiospecificity: The use of o-aminoformyl benzoate locks the substitution pattern.
Scalability: Avoids high-pressure hydrogenation or metal-mediated couplings in the final step.
Purification: Designed to allow crystallization-based isolation, minimizing chromatography.
Retrosynthetic Analysis & Logic
To ensure the integrity of the 6-carboxylate and 3-methyl positions, we disconnect the quinoline ring at the N1–C2 and C3–C4 bonds. The logical precursors are Methyl 4-amino-3-formylbenzoate (providing the nucleophilic amine and the electrophilic carbonyl) and Propionitrile (providing the C2-C3 fragment and the exocyclic amine source).
Mechanistic Insight:
The reaction proceeds via an initial Knoevenagel-type condensation between the activated methylene of propionitrile and the aldehyde, followed by intramolecular nucleophilic attack of the aniline nitrogen onto the nitrile (Thorpe-Ziegler cyclization logic), and subsequent tautomerization to the stable aromatic 2-aminoquinoline.
Figure 1: Retrosynthetic strategy isolating the key bond formations required for the target scaffold.
Detailed Experimental Protocol
Phase 1: Precursor Preparation (If not commercially sourced)
Note: While Methyl 4-amino-3-formylbenzoate is commercially available, it can be synthesized from Methyl 4-aminobenzoate via iodination and Pd-catalyzed formylation.
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.
Dissolution: Add Methyl 4-amino-3-formylbenzoate (5.00 g) to the flask, followed by anhydrous DMF (50 mL). Stir until fully dissolved.
Reagent Addition: Add Propionitrile (6.0 mL) to the solution.
Catalyst Addition: Cool the mixture slightly to 0–5°C (ice bath) to control the initial exotherm. Slowly add t-BuOK (3.76 g) portion-wise over 10 minutes. The solution will likely darken (deep orange/red) indicating anion formation.
Reaction: Remove the ice bath. Heat the reaction mixture to 90°C and stir for 4–6 hours .
Checkpoint: Monitor by TLC (System: 50% EtOAc/Hexanes). The starting aldehyde (Rf ~0.6) should disappear, and a new fluorescent spot (Rf ~0.3) should appear.[2]
Quench & Workup:
Cool the mixture to room temperature.
Pour the reaction mixture into Ice-Water (200 mL) with vigorous stirring. The product should precipitate as a solid.[3]
Adjust pH to ~7–8 using dilute HCl if necessary (though the product is an amine, neutral/slightly basic conditions favor precipitation of the free base).
Isolation:
Filter the precipitate using a Büchner funnel.
Wash the filter cake with cold water (3 x 20 mL) to remove residual DMF and base.
Wash with a small amount of cold diethyl ether (10 mL) to remove non-polar impurities.
Purification:
Recrystallize the crude solid from Hot Ethanol or Methanol .
Alternative: If purity is <95%, perform flash column chromatography (Gradient: 0%
5% MeOH in DCM).
Analytical Validation (Self-Validating System)
The following data parameters define a successful synthesis. If your data deviates, consult the Troubleshooting section.
Table 1: Expected Analytical Data
Technique
Parameter
Expected Result
Interpretation
HPLC
Purity
> 98% (254 nm)
Single sharp peak; no aldehyde shoulder.
1H NMR
2.30 ppm
Singlet (3H)
3-Methyl group . Distinctive high-field aromatic methyl.
1H NMR
3.90 ppm
Singlet (3H)
Methyl Ester . Confirms integrity of the carboxylate.
Understanding the mechanism is crucial for troubleshooting. The base deprotonates propionitrile, which attacks the aldehyde. The resulting intermediate undergoes cyclization.
Figure 2: Operational workflow for the synthesis process.
Cause: Incomplete condensation or "Cannizzaro-like" side reactions of the aldehyde.
Fix: Ensure reagents are anhydrous.[4] Increase propionitrile equivalents (up to 5.0 eq). Switch base to Cs2CO3 for a milder effect if t-BuOK causes degradation.
Impurity Profile (Red/Brown Oil):
Cause: Polymerization of propionitrile or oxidation of the amine.
Fix: Perform the reaction under strict inert atmosphere (Argon). Do not overheat (>100°C).
Regioselectivity Issues:
Validation: Check the coupling constant of the aromatic protons. The 6-carboxylate position is fixed by the starting material, but ensure no decarboxylation occurred (check MS for mass 217 vs 159).
Safety Considerations
Propionitrile: Highly toxic (metabolizes to cyanide). Handle only in a well-ventilated fume hood.
t-BuOK: Corrosive and moisture-sensitive. Causes severe skin burns.
DMF: Hepatotoxic. Use double-gloving.
References
General Friedländer/Nitrile Condensation Method
Muscia, G. C., et al. (2006). "One-pot synthesis of 2-amino-3-cyano- and 2-amino-3-alkoxycarbonylquinolines." Tetrahedron Letters.
Context: Establishes the base-catalyzed condensation of 2-aminobenzaldehydes with nitriles.
(General Journal Link)
Synthesis of 2-Aminoquinoline Derivatives
Wang, Y., et al. (2016). "Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH." Heterocycles.
Context: Discusses alternative reductive cyclization routes and validates the stability of the 2-aminoquinoline core.
Kinase Inhibitor Applications (CK2/Src)
Syniugin, A. R., et al. (2016).[5] "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2." Journal of Enzyme Inhibition and Medicinal Chemistry.
Context: Highlights the biological relevance of the 2-amino-3-carboxy/alkyl quinoline scaffold.
Application Note: Microwave-Assisted Synthesis of Methyl 2-amino-3-methylquinoline-6-carboxylate
This Application Note is written for researchers and drug discovery scientists requiring a robust, reproducible protocol for the synthesis of Methyl 2-amino-3-methylquinoline-6-carboxylate . This scaffold is a critical p...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is written for researchers and drug discovery scientists requiring a robust, reproducible protocol for the synthesis of Methyl 2-amino-3-methylquinoline-6-carboxylate . This scaffold is a critical pharmacophore in kinase inhibitors (e.g., CK2, Src) and DNA-intercalating agents.
The protocol leverages microwave-assisted organic synthesis (MAOS) to overcome the limitations of traditional Friedländer condensation, such as long reaction times and harsh thermal gradients, delivering high purity and yield in minutes.
Introduction & Retrosynthetic Logic
The target molecule, Methyl 2-amino-3-methylquinoline-6-carboxylate , is constructed via a modified Friedländer condensation. Traditional thermal heating often results in side products due to the prolonged activation energy required to cyclize the nitrile intermediate. Microwave irradiation provides uniform dielectric heating, accelerating the rate-determining step (nucleophilic attack of the amine on the nitrile) and improving the regioselectivity.
Retrosynthetic Analysis
The synthesis disconnects the quinoline core into two commercially accessible precursors:
Methyl 4-amino-3-formylbenzoate (1): Provides the benzene ring and the C4/C4a/C8a framework. The para-position of the carboxylate relative to the amine directs it to the 6-position of the final quinoline.
Propionitrile (2): Provides the C2-C3 fragment. The
-methylene group condenses with the aldehyde, while the nitrile carbon forms the 2-amino functionality.
Reaction Scheme
The following diagram illustrates the molecular transformation and atom mapping.
Caption: Figure 1. Retrosynthetic pathway and atom economy of the modified Friedländer condensation.
The following diagram details the operational workflow, ensuring self-validation at critical checkpoints.
Caption: Figure 2. Operational workflow for the microwave synthesis and isolation.
Analytical Validation
Successful synthesis must be validated against the following predicted spectral data.
Technique
Expected Signal
Assignment
1H NMR (400 MHz, DMSO-d6)
2.35 (s, 3H)
C3-CH3 (Methyl group)
3.89 (s, 3H)
Ester OCH3
6.40 (br s, 2H)
C2-NH2 (Exchangeable w/ D2O)
7.5 - 8.5 (m, 4H)
Aromatic protons (C4, C5, C7, C8)
MS (ESI+)
m/z 217.1 [M+H]+
Molecular Ion (Calc. MW: 216.24)
Appearance
Yellow/Beige Powder
Crystalline solid
Troubleshooting Guide:
Low Yield: Ensure DMF is anhydrous. Water quenches the base catalyst.
Incomplete Reaction: Increase temperature to 150°C. Do not extend time beyond 20 min to avoid polymerization of propionitrile.
Side Products: If hydrolysis of the ester is observed (formation of carboxylic acid), ensure the work-up water is neutral and avoid prolonged exposure to strong base at high temps (quench immediately after cooling).
References
General Friedländer Synthesis: Marco-Contelles, J., Pérez-Mayoral, E., & Samadi, A. (2009). "Recent Advances in the Friedländer Reaction". Chemical Reviews, 109(6), 2652–2671. Link
Microwave-Assisted Quinoline Synthesis: McNulty, J., et al. (2011). "Scope and Mechanistic Insights into the Microwave-Assisted Friedländer Quinoline Synthesis". European Journal of Organic Chemistry, 2011(36), 7255–7261. Link
Synthesis of Precursor (Methyl 4-amino-3-formylbenzoate): Gao, H., et al. (2016). "Synthesis of 2-amino-3-formylbenzoates via Vilsmeier-Haack Reaction". Tetrahedron Letters, 57(12), 1321-1324. Link
Reaction of 2-Aminobenzaldehydes with Nitriles: Sridharan, V., et al. (2007). "Microwave-Assisted Synthesis of 2-Aminoquinolines from 2-Aminobenzaldehydes and Nitriles". Synlett, 2007(13), 2021-2024. Link
Application Note: Hydrolysis Procedures for the Ester Group in Methyl 2-amino-3-methylquinoline-6-carboxylate
An In-Depth Technical Guide Introduction and Strategic Importance The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of t...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide
Introduction and Strategic Importance
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a wide range of therapeutic activities.[1] The target molecule of this hydrolysis, 2-amino-3-methylquinoline-6-carboxylic acid, is a valuable building block for the synthesis of novel kinase inhibitors, anti-malarial agents, and other potential therapeutics. The conversion of the methyl ester precursor, Methyl 2-amino-3-methylquinoline-6-carboxylate, into the active carboxylic acid is a fundamental and often necessary step to enable further synthetic modifications, such as amide bond formation, or to fulfill a structural requirement for biological activity.
The choice of hydrolysis method is critical and depends on the overall stability of the molecule and the presence of other functional groups. This guide presents three distinct, validated methodologies, allowing the researcher to select the most appropriate procedure based on substrate sensitivity, required scale, and available resources.
Alkaline Hydrolysis (Saponification): The Primary Recommended Protocol
Alkaline hydrolysis, or saponification, is the most robust and widely employed method for the hydrolysis of simple, unhindered esters.[2][3] The reaction is effectively irreversible, which typically ensures high conversion rates and excellent yields.[4][5]
Mechanistic Principle of Saponification
The process proceeds via a nucleophilic acyl substitution mechanism (BAC2). A hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling the methoxide ion (⁻OCH₃) as the leaving group. In the final, irreversible step, the strongly basic methoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol.[6] This acid-base reaction drives the equilibrium entirely towards the products, preventing the reverse reaction.[4][5]
Caption: BAC2 mechanism for alkaline hydrolysis (saponification).
Detailed Experimental Protocol: Saponification
This protocol is optimized for high yield and purity on a typical laboratory scale.
Materials:
Methyl 2-amino-3-methylquinoline-6-carboxylate
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium Hydroxide (NaOH)
Tetrahydrofuran (THF), Methanol (MeOH), or Ethanol (EtOH)
Deionized Water
Hydrochloric Acid (HCl), 1M solution
Ethyl Acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-amino-3-methylquinoline-6-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 v/v ratio, approximately 10-20 mL per gram of ester). The use of a co-solvent is essential to ensure the solubility of both the organic starting material and the inorganic base.
Addition of Base: Add LiOH·H₂O (1.5 - 3.0 eq) to the solution. LiOH is often preferred for its excellent solubility in mixed aqueous solvents and can lead to cleaner reactions compared to NaOH or KOH.
Reaction: Stir the mixture vigorously at room temperature (20-25°C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours. If the reaction is sluggish, it can be gently heated to 40-50°C.
Quenching and Solvent Removal: Once the starting material is consumed, cool the mixture to room temperature. Carefully remove the organic solvent (THF) under reduced pressure using a rotary evaporator.
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl dropwise with constant stirring to acidify the solution to a pH of ~4-5. The product, 2-amino-3-methylquinoline-6-carboxylic acid, will precipitate as a solid.
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts, followed by a small amount of a non-polar solvent like cold diethyl ether or hexanes to aid in drying.
Drying: Dry the purified product in a vacuum oven at 50-60°C to a constant weight.
Characterization: Confirm the structure and purity of the final product via ¹H NMR, ¹³C NMR, and MS analysis.
Data Summary and Rationale
Parameter
Recommended Condition
Rationale & Expert Insights
Base
LiOH·H₂O (1.5-3.0 eq)
LiOH provides excellent solubility and reactivity at room temperature. An excess ensures the reaction goes to completion.
Solvent System
THF/Water or MeOH/Water (1:1)
A mixed solvent system is crucial for homogenizing the organic ester and the aqueous base, accelerating the reaction rate.
Temperature
20-50°C
The reaction proceeds efficiently at room temperature. Gentle heating can be applied to overcome minor steric hindrance or low reactivity.
Workup pH
~4-5
The product is amphoteric. Acidification protonates the carboxylate to the neutral carboxylic acid, causing it to precipitate from the aqueous solution. Over-acidification could protonate the amino groups, potentially increasing solubility and lowering yield.
Alternative Hydrolysis Procedures
While saponification is generally the preferred method, certain substrates may require alternative conditions due to the presence of base-sensitive functional groups.
Acid-Catalyzed Hydrolysis
This method is essentially the reverse of a Fischer esterification.[5] While effective, it is an equilibrium-controlled process and often requires harsher conditions (e.g., high temperatures) to drive the reaction to completion.[5][6]
Mechanistic Principle: The reaction begins with the protonation of the ester's carbonyl oxygen by a strong acid, which activates the carbonyl carbon towards nucleophilic attack by water. A tetrahedral intermediate is formed, and after a series of proton transfers, methanol is eliminated as the leaving group. Deprotonation of the final intermediate yields the carboxylic acid and regenerates the acid catalyst.
Caption: AAC2 mechanism for acid-catalyzed ester hydrolysis.
Protocol Snapshot:
Reagents: 6M HCl or a mixture of acetic acid and water.[7]
Conditions: Reflux (80-100°C) for 12-24 hours.
Workup: Cool the reaction, neutralize with a base (e.g., NaHCO₃), and extract the product. The product may also precipitate upon neutralization.
Caution: The quinoline ring system can be sensitive to prolonged exposure to strong, hot acid. This method should be used with caution and monitored carefully for potential degradation.
Enzymatic Hydrolysis
For highly sensitive substrates, enzymatic hydrolysis offers an exceptionally mild and selective alternative.[8] Lipases and esterases are commonly used to catalyze the hydrolysis of esters under near-neutral pH and at or near room temperature.[9]
Principle: The enzyme's active site binds the ester substrate in a specific orientation. A catalytic triad of amino acid residues (typically Ser-His-Asp) facilitates the nucleophilic attack on the carbonyl carbon, leading to hydrolysis without the need for strong acids or bases.
Protocol Snapshot:
Enzyme: Candida antarctica lipase B (CALB) or Porcine Liver Esterase (PLE).
Conditions: Phosphate buffer (pH 7.0-8.0) at 25-37°C. A co-solvent like DMSO or acetone may be needed in small amounts (<10%) to aid substrate solubility.
Workup: After the reaction, the enzyme is typically removed by filtration or centrifugation. The product is then extracted from the aqueous buffer using an organic solvent like ethyl acetate after adjusting the pH to enhance its solubility in the organic phase.
Considerations: While mild, enzymatic reactions can be slower, and the cost of the enzyme may be a factor for large-scale synthesis. Steric hindrance near the ester group can significantly impact the reaction rate.[10]
General Experimental Workflow and Analysis
The overall process, regardless of the chosen hydrolysis method, follows a consistent workflow. Proper monitoring and characterization are essential for ensuring a successful outcome.
Caption: General workflow for hydrolysis and product isolation.
Analytical Monitoring:
TLC: Use a mobile phase like 20-50% Ethyl Acetate in Hexanes. The starting ester will have a higher Rf value than the more polar carboxylic acid product, which will often remain at or near the baseline.
LC-MS: Provides definitive confirmation of the disappearance of the starting material mass peak and the appearance of the product mass peak.
Troubleshooting Common Issues
Problem
Possible Cause
Recommended Solution
Incomplete Reaction
Insufficient amount of base/acid; low temperature; short reaction time; poor solubility.
Increase equivalents of reagent (e.g., up to 3 eq of LiOH). Gently heat the reaction to 40-50°C. Ensure a homogenous solution by adjusting the co-solvent/water ratio.
Low Yield
Product loss during workup; over-acidification causing product to redissolve; incomplete precipitation.
Carefully adjust pH to ~4-5 during acidification. Ensure the aqueous solution is cold to minimize product solubility. Wash the filter cake with minimal cold water.
Product is Oily/Gummy
Presence of inorganic salt impurities or residual solvent.
Ensure the filter cake is washed thoroughly with cold deionized water to remove all salts. Perform a final wash with a non-polar solvent (hexanes) before drying under high vacuum.
Side Product Formation
(Acid Hydrolysis) Degradation of the quinoline ring under harsh conditions.
Switch to the milder alkaline (saponification) or enzymatic hydrolysis method. Reduce reaction temperature and time for the acid-catalyzed procedure.
References
HETEROCYCLES, Vol. 92, No. 3, 2016. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. Available at: [Link]
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. Available at: [Link]
Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. Available at: [Link]
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BenchChem. (n.d.). Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery.
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
National Institutes of Health. (n.d.). Methyl quinoline-6-carboxylate. PubChem. Available at: [Link]
Taylor & Francis Online. (2022). A review on synthetic investigation for quinoline- recent green approaches. Available at: [Link]
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Google Patents. (n.d.). CN112142661B - Synthesis method of 3-aminoquinoline-5-carboxylic acid methyl ester.
ResearchGate. (n.d.). Enzymatic hydrolysis of the esters a at room temperature and 0°C. Available at: [Link]
ResearchGate. (n.d.). Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes. Available at: [Link]
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PMC. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. Available at: [Link]
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ResearchGate. (n.d.).
Google Patents. (n.d.). US4459409A - Process for the preparation of 2,3-quinolinedicarboxylic acids.
Google Patents. (n.d.). US20100311130A1 - Enzymatic ester hydrolysis.
ResearchGate. (n.d.). The mechanisms of hydrolysis of N-alkyl O-arylthioncarbamate esters. Available at: [Link]
PubMed. (n.d.). Synthesis, purification and mutagenicity of 2-hydroxyamino-3-methylimidazolo[4,5-f]quinoline. Available at: [Link]
ResearchGate. (n.d.). A simple method for reaction rate prediction of ester hydrolysis. Available at: [Link]
PMC. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. Available at: [Link]
Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Available at: [Link]
ResearchGate. (n.d.). Mild alkaline hydrolysis of hindered esters in non-aqueous solution.
PMC. (n.d.). DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. Available at: [Link]
PubMed. (n.d.). A rapid spectrophotometric method for the determination of esterase activity. Available at: [Link]
Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. Available at: [Link]
Organic Syntheses. (n.d.). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Available at: [Link]
IIP Series. (n.d.).
YouTube. (2020). Acid Catalyzed and Base promoted Ester Hydrolysis | Aac2 and Bac2 Mechanisms. Available at: [Link]
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EBSCO. (n.d.). Saponification | Chemistry | Research Starters. Available at: [Link]
Application Notes and Protocols for the Utilization of Aminoquinoline Carboxylates in Anti-Infective Research
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the evaluation of aminoquinoline carboxylates as potential anti-infective agents. T...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the evaluation of aminoquinoline carboxylates as potential anti-infective agents. The content herein is structured to provide not only procedural steps but also the scientific rationale behind these methodologies, ensuring a robust and reproducible experimental design.
Introduction to Aminoquinoline Carboxylates as Anti-Infective Agents
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad range of biological activities, including antibacterial, antifungal, antiviral, and antiparasitic properties.[1][2] Aminoquinoline carboxylates, a specific class of quinoline derivatives, have garnered significant interest due to their potential to combat drug-resistant pathogens.[3] Their primary mechanism of action often involves the inhibition of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV, which are critical for DNA replication, transcription, and repair.[4][5] This targeted approach offers a promising avenue for the development of novel anti-infective therapies.
The core structure of these compounds, a bicyclic aromatic heterocycle, can be readily functionalized, allowing for the fine-tuning of their pharmacological properties.[6] This guide will walk you through the essential in vitro and in vivo protocols to effectively screen and characterize the anti-infective potential of your novel aminoquinoline carboxylate compounds.
Compound Handling and Stock Solution Preparation
Proper handling and preparation of test compounds are paramount for obtaining reliable and reproducible data. The physicochemical properties of aminoquinoline carboxylates can vary significantly based on their specific substitutions.
2.1. Solubility Assessment and Enhancement
Many quinoline derivatives exhibit poor aqueous solubility, which can present challenges in biological assays.[7]
Initial Solubility Testing: Begin by assessing the solubility of your compound in a range of solvents. Dimethyl sulfoxide (DMSO) is a common starting point for creating high-concentration stock solutions.[8]
pH Adjustment: As weak bases, the solubility of aminoquinolines can often be increased by lowering the pH of the aqueous buffer, which promotes the formation of a more soluble protonated form.[7]
Use of Co-solvents: If precipitation occurs upon dilution into aqueous assay media, consider the use of a co-solvent system. However, ensure the final concentration of the organic solvent (e.g., DMSO) is kept low (typically ≤1%) to minimize any confounding effects on the biological system.[7]
Salt Formation: For compounds with persistent solubility issues, forming a salt by reacting the basic aminoquinoline with an acid can significantly enhance aqueous solubility.[7]
2.2. Preparation and Storage of Stock Solutions
Stock Solution Preparation:
Accurately weigh the desired amount of the aminoquinoline carboxylate powder in a sterile, amber vial.
Add the appropriate volume of a suitable solvent (e.g., anhydrous DMSO) to achieve the desired high-concentration stock (e.g., 10-50 mM).[8]
Gently warm the solution to 37°C and sonicate if necessary to aid dissolution.[8]
Storage:
Store stock solutions in small, single-use aliquots to prevent repeated freeze-thaw cycles.[9]
For long-term storage, keep solutions at -80°C for up to 6 months or at -20°C for up to 1 month, always protected from light.[9]
In Vitro Anti-Infective Evaluation
The initial assessment of an anti-infective compound's efficacy is typically performed through a series of in vitro assays.
3.1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[11]
From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium.
Inoculate the colonies into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[13]
Preparation of Compound Dilutions:
In a 96-well microtiter plate, perform a two-fold serial dilution of the aminoquinoline carboxylate stock solution in CAMHB to achieve a range of desired concentrations.
Inoculation and Incubation:
Add the standardized bacterial inoculum to each well containing the compound dilutions.
Include a positive control (bacteria with no compound) and a negative control (broth only).
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.[12]
MBC Determination:
From the wells showing no visible growth in the MIC assay, plate a small aliquot (e.g., 10 µL) onto an appropriate agar medium.
Incubate the agar plates at 37°C for 18-24 hours.
The MBC is the lowest concentration of the compound that results in no colony formation, corresponding to a ≥99.9% kill rate.[11]
Table 1: Example Data Presentation for MIC/MBC Assays
Compound
Test Organism
MIC (µg/mL)
MBC (µg/mL)
AQC-1
Staphylococcus aureus ATCC 29213
4
8
AQC-1
Escherichia coli ATCC 25922
16
>64
AQC-2
Staphylococcus aureus ATCC 29213
2
4
AQC-2
Escherichia coli ATCC 25922
8
32
Ciprofloxacin
Staphylococcus aureus ATCC 29213
0.5
1
Ciprofloxacin
Escherichia coli ATCC 25922
0.015
0.03
3.2. Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition Assays
Given that a primary target for quinoline-based antibacterials is bacterial type II topoisomerases, it is crucial to confirm this mechanism of action for novel aminoquinoline carboxylates.[4]
3.2.1. DNA Gyrase Supercoiling Inhibition Assay [1]
This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.
Protocol: Agarose Gel-Based DNA Gyrase Inhibition Assay
Reaction Setup:
On ice, prepare a reaction mixture containing:
5X Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin).
Relaxed plasmid DNA (e.g., pBR322).
Varying concentrations of the aminoquinoline carboxylate or solvent control (DMSO).
Enzyme Addition and Incubation:
Add purified E. coli DNA gyrase to the reaction mixtures.
Incubate at 37°C for 30-60 minutes.
Reaction Termination and Analysis:
Stop the reaction by adding a stop buffer/loading dye (e.g., containing SDS and bromophenol blue).
Resolve the DNA topoisomers by electrophoresis on a 1% agarose gel.
Stain the gel with ethidium bromide and visualize under UV light.[1]
Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.
3.2.2. Topoisomerase IV Decatenation/Relaxation Assay [14][15]
This assay assesses the inhibition of topoisomerase IV's ability to decatenate kinetoplast DNA (kDNA) or relax supercoiled plasmid DNA.
Protocol: Topoisomerase IV Inhibition Assay
Reaction Setup:
Prepare a reaction mixture containing:
5X Topoisomerase IV Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl₂, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin).[15]
kDNA (for decatenation) or supercoiled plasmid DNA (for relaxation).
Varying concentrations of the aminoquinoline carboxylate or solvent control.
Enzyme Addition and Incubation:
Add purified E. coli or S. aureus topoisomerase IV.
Incubate at 37°C for 30 minutes.
Analysis:
Analyze the reaction products by agarose gel electrophoresis as described for the DNA gyrase assay.
Inhibition of decatenation is observed by the retention of kDNA in the well, while inhibition of relaxation is seen as the persistence of the supercoiled DNA form.
Diagram 1: Experimental Workflow for In Vitro Anti-Infective Evaluation
Caption: Workflow for in vitro evaluation of aminoquinoline carboxylates.
3.3. Cytotoxicity Assays
It is crucial to assess the potential toxicity of lead compounds to mammalian cells to determine their therapeutic index.
Culture a relevant mammalian cell line (e.g., HEK293, HepG2, or a specific cancer cell line) in the appropriate medium.
Cell Seeding:
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment:
Treat the cells with serial dilutions of the aminoquinoline carboxylate for 24-72 hours.
MTT Addition and Incubation:
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[16]
Formazan Solubilization and Absorbance Measurement:
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Table 2: Example Data Presentation for Cytotoxicity Assay
Compound
Cell Line
Incubation Time (h)
IC₅₀ (µM)
AQC-1
HEK293
48
>100
AQC-2
HEK293
48
75.2
Doxorubicin
HEK293
48
1.5
In Vivo Efficacy Evaluation
Promising candidates from in vitro studies should be further evaluated in relevant animal models of infection to assess their in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) properties.[19]
4.1. Animal Model Selection
The choice of animal model depends on the target pathogen and the type of infection being studied. Murine models are commonly used for initial in vivo efficacy testing due to their cost-effectiveness and well-characterized genetics.[20]
Commonly Used Murine Infection Models:
Thigh Infection Model: Useful for assessing the efficacy of compounds against localized bacterial infections.
Sepsis/Systemic Infection Model: Evaluates the ability of a compound to control a disseminated infection.
Lung Infection Model: Relevant for respiratory pathogens.
4.2. General Protocol for a Murine Thigh Infection Model [19]
Animal Acclimatization and Immunosuppression (if required):
Acclimatize mice to the laboratory environment.
For some pathogens, transient immunosuppression (e.g., with cyclophosphamide) may be necessary to establish a robust infection.
Induction of Infection:
Inject a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) into the thigh muscle of the mice.
Compound Administration:
At a predetermined time post-infection, administer the aminoquinoline carboxylate via an appropriate route (e.g., oral gavage, intraperitoneal injection).
Include a vehicle control group and a positive control group (treated with a known effective antibiotic).
Monitoring and Endpoint:
Monitor the animals for clinical signs of infection.
At a specified endpoint (e.g., 24 hours post-treatment), euthanize the animals.
Assessment of Bacterial Burden:
Aseptically harvest the infected thigh muscle.
Homogenize the tissue and perform serial dilutions.
Plate the dilutions onto appropriate agar media to determine the number of colony-forming units (CFUs) per gram of tissue.
Data Analysis:
Compare the bacterial burden in the treated groups to the vehicle control group to determine the in vivo efficacy of the compound.
Diagram 2: Logical Flow of Anti-Infective Drug Discovery
Caption: The iterative process of anti-infective drug discovery and development.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the systematic evaluation of aminoquinoline carboxylates as potential anti-infective agents. By combining rigorous in vitro characterization with well-designed in vivo efficacy studies, researchers can effectively identify and advance promising candidates toward further preclinical and clinical development. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, which is essential for the successful discovery of novel therapeutics to combat the growing threat of antimicrobial resistance.
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ProFoldin, "E. coli DNA Gyrase DNA Supercoiling Assay Kits." [Link]
J. Arslan, "Fighting Invisible Foes: Role of Animal Models in Infectious Disease Research," Bio-Techne, 2023. [Link]
A. H. Romero et al., "ANTIMICROBIAL ACTIVITY OF QUINOLINE-BASED HYDROXYPHENYLAMINO AND CARBOXYPHENYLAMINO DERIVATIVES," Proceedings of the YSU. B: Natural and Technical Sciences, vol. 57, no. 3, pp. 301–307, 2023. [Link]
K. Singh et al., "Synthesis and in Vitro and in Vivo Pharmacological Evaluation of New 4-Aminoquinoline-Based Compounds," Journal of Medicinal Chemistry, vol. 53, no. 1, pp. 385–391, 2010. [Link]
IDEXX, "Microbiology guide to interpreting minimum inhibitory concentration (MIC)." [Link]
J. P. Taylor, A. J. H. Smith, and M. J. I. Andrews, "Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV," Pharmaceuticals, vol. 16, no. 2, p. 261, 2023. [Link]
Application Notes & Protocols: Recrystallization of Methyl 2-amino-3-methylquinoline-6-carboxylate
Abstract Methyl 2-amino-3-methylquinoline-6-carboxylate is a substituted quinoline derivative of significant interest as a building block in medicinal chemistry and materials science. The purity of this compound is param...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Methyl 2-amino-3-methylquinoline-6-carboxylate is a substituted quinoline derivative of significant interest as a building block in medicinal chemistry and materials science. The purity of this compound is paramount for reliable downstream applications and for ensuring reproducible biological or material properties. This document provides a comprehensive guide to the purification of Methyl 2-amino-3-methylquinoline-6-carboxylate using laboratory-scale recrystallization techniques. It covers the fundamental principles, systematic solvent selection, detailed experimental protocols for single-solvent and two-solvent systems, and methods for post-purification analysis. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the procedures effectively.
A thorough understanding of the target compound's physicochemical properties is the foundation of a successful recrystallization strategy. Methyl 2-amino-3-methylquinoline-6-carboxylate possesses several functional groups that dictate its behavior in various solvents: a basic amino group, an aromatic quinoline core, and a methyl ester.
Aromatic Quinoline Core: The fused aromatic system contributes to the molecule's planarity and potential for π-π stacking interactions, favoring crystallinity. It is generally soluble in many organic solvents[1][2].
2-Amino Group: This primary amine group significantly increases the molecule's polarity and introduces basicity (pKa of quinoline's conjugate acid is ~4.9)[3]. This allows for solubility modulation via pH adjustment but also creates a risk of salt formation in acidic media[4][5]. Aromatic amines can also be susceptible to oxidation, which may result in colored impurities[4].
6-Carboxylate Group (Methyl Ester): The ester group adds polarity and a hydrogen bond acceptor site. It is susceptible to hydrolysis under strong acidic or basic conditions, a factor to consider during solvent selection and pH adjustment.
3-Methyl Group: This group adds a degree of lipophilicity and can influence crystal packing.
Based on these features and data from structurally similar compounds, we can estimate the key properties relevant to recrystallization.
Table 1: Physicochemical Properties of Methyl 2-amino-3-methylquinoline-6-carboxylate and Analogs
The Principle of Recrystallization: A Strategic Overview
Recrystallization is a purification technique based on differential solubility.[8] The core principle is to dissolve the impure solid in a minimum amount of a hot, appropriate solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. Ideally, impurities either remain dissolved in the cold solvent (mother liquor) or are insoluble in the hot solvent and can be removed by hot filtration.[9]
Slow, controlled cooling is critical as it allows the molecules to selectively arrange themselves into a pure crystal lattice, excluding foreign molecules (impurities).[9]
Caption: A systematic approach to screening and selecting an optimal recrystallization solvent.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Organic solvents are flammable; use a heating mantle or hot plate, never an open flame.
[10]
Protocol A: Single-Solvent Recrystallization (Example with Ethanol)
This is the preferred method when a single solvent with a steep solubility-temperature curve is identified. Ethanol is often a successful choice for quinoline derivatives.
[11]
Materials:
Heating mantle or hot plate with stirring capability
Magnetic stir bar
Stemless funnel and fluted filter paper (for hot filtration, if needed)
Büchner funnel, filter flask, and vacuum source
Watch glass
Procedure:
Dissolution: Place 1.0 g of the crude compound into a 50 mL Erlenmeyer flask with a magnetic stir bar. Add ~10 mL of ethanol to create a slurry.
Heating: Gently heat the mixture on a hot plate while stirring. Bring the solvent to a gentle boil.
Achieve Saturation: Add more hot ethanol dropwise from a separate heated beaker until the solid just dissolves. Avoid adding an excess of solvent, as this will reduce the final yield.
[9]4. (Optional) Hot Filtration: If colored, insoluble impurities persist in the boiling solution, perform a hot filtration. Place a stemless funnel with fluted filter paper into the neck of a pre-heated receiving flask. Quickly pour the hot solution through the filter to remove impurities. This step is critical for removing particulate matter and can be used with activated charcoal to remove colored impurities.
[9]5. Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, high-purity crystals.
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation and yield.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the collected crystals (the "filter cake") with a small amount (2-3 mL) of ice-cold ethanol to rinse away any remaining mother liquor. Break the vacuum before adding the wash solvent, then reapply.
Drying: Allow the crystals to air-dry on the funnel under vacuum for 10-15 minutes. Transfer the crystals to a watch glass and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Protocol B: Two-Solvent (Anti-Solvent) Recrystallization (Example with Ethanol/Water)
This method is useful when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another (the "anti-solvent"), and both solvents are miscible.
[12]
Materials:
Same as Protocol A, plus deionized water.
Procedure:
Dissolution: Dissolve the crude compound (1.0 g) in the minimum amount of boiling ethanol in a 50 mL Erlenmeyer flask, as described in Protocol A (steps 1-3).
Addition of Anti-Solvent: While the solution is still hot, add deionized water (the anti-solvent) dropwise with swirling until the solution becomes faintly cloudy (turbid). This indicates the point of saturation has been reached.
[12]3. Re-homogenization: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.
Crystallization & Isolation: Follow steps 5-9 from Protocol A. For the washing step (step 8), use a cold mixture of ethanol and water with the same approximate ratio as the final crystallization mixture.
Post-Recrystallization Analysis and Quality Control
The success of the purification must be validated empirically. A comparison of the material before and after recrystallization provides a quantitative measure of the technique's effectiveness.
Table 3: Typical Data Before and After Recrystallization
Parameter
Crude Product
Recrystallized Product
Method
Appearance
Yellow to brownish powder
Off-white to pale yellow crystalline solid
Visual Inspection
Melting Point (°C)
Broad range (e.g., 108-115 °C)
Sharp, narrow range (e.g., 118-120 °C)
Melting Point Apparatus
Purity (by HPLC)
85-95%
>99%
High-Performance Liquid Chromatography
TLC Analysis
Multiple spots or streaking
Single, well-defined spot
Thin-Layer Chromatography
Yield (%)
N/A
Typically 70-90%
Gravimetric
Troubleshooting Common Issues
Oiling Out: The compound separates as a liquid instead of a solid. This occurs if the boiling point of the solvent is higher than the compound's melting point or if the solution is supersaturated with impurities.
Solution: Reheat the solution to dissolve the oil, add more solvent to decrease the saturation temperature, and allow it to cool even more slowly. Consider switching to a lower-boiling point solvent.
[12]* No Crystals Form: The solution may not be sufficiently saturated, or the compound is too soluble even in the cold solvent.
Solution: Boil off some of the solvent to increase the concentration. If crystals still do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. If all else fails, a different solvent system is needed.
Low Recovery/Yield: Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during transfers.
Solution: Ensure the minimum amount of hot solvent is used. Cool the flask thoroughly in an ice bath. To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected, though they may be less pure.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 736812, Methyl quinoline-6-carboxylate. Available: [Link]
ACS Publications (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available: [Link]
IJFMR (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available: [Link]
Homi Bhabha Centre for Science Education (n.d.). Recrystallization. Available: [Link]
Solubility of Things (n.d.). 2-(2-quinolyl)quinoline - Solubility. Available: [Link]
Advanced Journal of Chemistry, Section A (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available: [Link]
University of Toronto (n.d.). Recrystallization, filtration and melting point. Available: [Link]
YouTube (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Available: [Link]
Google Patents (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
Overcoming solubility issues of Methyl 2-amino-3-methylquinoline-6-carboxylate in aqueous media
Executive Summary & Physicochemical Profile Compound: Methyl 2-amino-3-methylquinoline-6-carboxylate Core Challenge: High lipophilicity driven by the planar quinoline scaffold and the hydrophobic methyl ester group, comp...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Physicochemical Profile
Compound: Methyl 2-amino-3-methylquinoline-6-carboxylate
Core Challenge: High lipophilicity driven by the planar quinoline scaffold and the hydrophobic methyl ester group, compounded by strong intermolecular hydrogen bonding (crystal lattice energy) from the 2-amino moiety.
Methyl Ester (C-6): Hydrophobic, susceptible to hydrolysis at high pH.[1][2]
Amino Group (C-2): Weakly basic, hydrogen bond donor.[1][2][5]
Methyl Group (C-3): Increases lipophilicity (LogP).[1]
Predicted pKa: ~7.3 (Quinoline ring nitrogen/amino tautomer).[1][2]
Solubility Profile: Soluble in DMSO, DMF; Poorly soluble in neutral water (< 10 µg/mL predicted).[1][2]
Diagnostic Troubleshooting (Q&A)
Q1: Why does my compound precipitate immediately upon dilution from DMSO into PBS (pH 7.4)?
A: This is a classic "Solvent Shock" phenomenon.[1][2]
Your compound is a weak base with a hydrophobic ester tail.[2] In 100% DMSO, the molecules are solvated by dipole-dipole interactions.[2] When you dilute into PBS at pH 7.4:
LogP Dominance: The water content increases drastically, making the environment energetically unfavorable for the hydrophobic ester and methyl groups.[2]
Neutral State: At pH 7.4 (near its pKa), a significant fraction of the molecule exists in its neutral, uncharged state, which has the lowest solubility.[1][2]
Result: The molecules aggregate to minimize water contact, crashing out of solution.[2]
Q2: Can I use NaOH or high pH buffers to dissolve it?
A:ABSOLUTELY NOT.
While deprotonating acidic groups helps some compounds, this molecule is an ester .[1][2] Exposing Methyl 2-amino-3-methylquinoline-6-carboxylate to high pH (basic conditions, pH > 9) will trigger base-catalyzed hydrolysis (saponification) .[1]
Consequence: You will convert your active ester into the carboxylic acid derivative (2-amino-3-methylquinoline-6-carboxylic acid) and methanol. You will no longer be testing the original compound.[2]
Q3: I see a "haze" in my cell culture media. Is this acceptable?
Impact: The actual concentration of dissolved drug is unknown and likely much lower than calculated.[2]
False Negatives: The solid particles cannot penetrate cell membranes via passive diffusion.[2]
False Positives: Aggregates can physically damage cell membranes or scatter light in optical assays, leading to artifacts.[1][2]
Experimental Protocols & Solutions
Method A: The "Acidic Shift" Strategy (Recommended for Stability)
Principle: Exploiting the basicity of the 2-aminoquinoline core.[6] Lowering the pH protonates the ring nitrogen/amino group, forming a cationic species with higher aqueous solubility.[2][6]
Protocol:
Stock: Prepare 50 mM stock in 100% DMSO.
Buffer Preparation: Prepare a Acetate Buffer (pH 4.5 - 5.0) or Citrate Buffer .[2]
Dilution: Dilute the DMSO stock into the acidic buffer.
Note: Ensure the final DMSO concentration is < 1% (v/v) to avoid cytotoxicity in sensitive assays.
Validation: Measure UV-Vis absorbance. If the baseline is elevated (scattering), precipitation is occurring.[1][2]
Method B: The "Ternary Cosolvent" System
Principle: Using intermediate polarity solvents to bridge the gap between DMSO and water.[2]
Formulation Table:
Component
Role
Concentration (v/v)
DMSO
Primary Solubilizer
5%
PEG 400
Cosolvent / Interface
40%
Tween 80
Surfactant (Micelle former)
5%
Water / Saline
Bulk Solvent
50%
Step-by-Step:
Dissolve compound in DMSO (Volume = 5% of total).[2]
Slowly add warm (37°C) water/saline while vortexing.
Warning: Do not add DMSO directly to water; the sudden polarity shift causes immediate precipitation.[2]
Method C: Cyclodextrin Complexation (Gold Standard for Bioassays)
Principle: Encapsulating the hydrophobic quinoline/ester tail inside the lipophilic cavity of a cyclodextrin ring, leaving the hydrophilic exterior exposed to water.[2]
Protocol:
Vehicle: Prepare 20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or HP-β-CD in water.
Stock: Dissolve compound in DMSO.
Mixing: Add DMSO stock to the Cyclodextrin vehicle (keep DMSO < 10%).
Incubation: Sonicate for 10-15 minutes at 40°C.
Outcome: The solution should remain clear upon cooling.[2]
Decision Logic & Workflows
Figure 1: Solubility Optimization Decision Tree
Caption: Logical workflow for selecting the optimal solubilization strategy based on assay tolerance and compound stability.
Troubleshooting low conversion rates in quinoline-6-carboxylate formation
Technical Support Center: Troubleshooting Quinoline-6-Carboxylate Formation Topic: Troubleshooting Low Conversion Rates in Quinoline-6-Carboxylate Synthesis Audience: Medicinal Chemists, Process Chemists, and Drug Discov...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Quinoline-6-Carboxylate Formation
Topic: Troubleshooting Low Conversion Rates in Quinoline-6-Carboxylate Synthesis
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Persona: Senior Application Scientist
Introduction: The "Scaffold" vs. The "Tar"
You are likely here because your reaction flask contains a black, polymeric "tar" instead of the crystalline quinoline-6-carboxylate you expected. Alternatively, you may have successfully formed the ring but lost your ester functionality during the process.
The quinoline-6-carboxylate scaffold is a critical pharmacophore in antimalarials, kinase inhibitors, and viral entry inhibitors. However, its synthesis is notoriously unforgiving. The electron-withdrawing nature of the carboxylate group at the 6-position deactivates the ring toward electrophilic aromatic substitution (cyclization), while the harsh conditions required to force this cyclization often destroy the ester or polymerize the reactants.
This guide moves beyond standard textbook procedures to address the causality of failure in the two most common synthetic routes: the Modified Skraup Synthesis (for the aromatic quinoline core) and the Gould-Jacobs Reaction (for the 4-oxo-quinoline scaffold).
Part 1: Route Selection & Decision Logic
Before troubleshooting, verify you are using the correct topology for your target. Misapplying the Gould-Jacobs conditions to a Skraup target is a common source of "low conversion" (which is actually zero conversion to the desired product).
Figure 1: Decision matrix for selecting the appropriate synthetic pathway based on target oxidation state.
Part 2: Troubleshooting The Modified Skraup Reaction
The Skraup reaction is violent.[1][2] The dehydration of glycerol to acrolein (the active electrophile) releases water, while the cyclization is exothermic. If uncontrolled, acrolein polymerizes into a "tar" that traps your product.
Issue 1: "My reaction turned into a solid black rock."
Diagnosis: Runaway exotherm leading to polymerization of acrolein.
The Fix: You must decouple the generation of acrolein from the cyclization event using a moderator.
Protocol Adjustment: Do not mix everything cold and heat rapidly.
Add a Moderator: Add Ferrous Sulfate (
) to the reaction. It acts as an oxygen carrier and tempers the violence of the oxidation step [1].
The "Sulfo-Mix" Technique: Premix the oxidant (Nitrobenzene) and the acid. Add the glycerol/aniline mixture dropwise to the hot acid/oxidant mixture. This ensures acrolein is consumed by the aniline as soon as it is formed, preventing it from finding other acrolein molecules to polymerize with.
Issue 2: "I have low yield, and NMR shows the carboxylic acid, not the ester."
Diagnosis: Acid-catalyzed hydrolysis.
Context: You are boiling an ester in concentrated sulfuric acid at 140°C. Even though sulfuric acid is a dehydrating agent, the dehydration of glycerol produces 2 molar equivalents of water, which is sufficient to hydrolyze your methyl ester to the acid.
The Fix:
Option A (The Workaround): Accept the hydrolysis. Perform the Skraup reaction on 4-aminobenzoic acid (cheaper starting material). Isolate the Quinoline-6-carboxylic acid, then perform a standard Fisher esterification (
) or Thionyl Chloride esterification () as a final step. This is often cleaner than trying to preserve the ester during cyclization.
Option B (The Preservation): If you must start with the ester, use polyphosphoric acid (PPA) instead of sulfuric acid. PPA is less hydrolytic but more viscous.
Protocol: The "Moderated" Skraup for Quinoline-6-Carboxylates
Setup: 3-neck flask, mechanical stirrer (magnetic stirring will fail when viscosity rises), reflux condenser.
Ramp: Heat to 100°C. STOP heating when the temperature spikes (exotherm). Allow the self-heat to carry the reaction to ~140°C.
Sustain: Once the exotherm subsides, external heating is reapplied to maintain 150°C for 3 hours.
Workup: Pour onto ice. Neutralize with ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
. Crucial: If the precipitate is the carboxylic acid (check solubility/NMR), reflux the crude solid in MeOH/H2SO4 overnight to re-esterify before column chromatography.
This reaction proceeds in two steps: Condensation (easy) and Cyclization (hard).
Issue 3: "I isolated the intermediate, but the cyclization step failed."
Diagnosis: Insufficient thermal energy to overcome the activation barrier for the electrocyclic ring closure.
Context: The cyclization of the anilidomethylenemalonate intermediate requires temperatures of 250°C - 280°C . Refluxing in ethanol (78°C) or toluene (110°C) will achieve 0% conversion.
The Fix:
Solvent Switch: Use Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) or pure Diphenyl Ether . These boil at ~258°C.
Procedure: Add the intermediate solid in portions to the boiling solvent. This provides a "thermal shock" that favors cyclization over degradation.
Issue 4: "The product is stuck in the Dowtherm A solvent."
Diagnosis: Solubility mismatch.
The Fix: The quinolone product is usually insoluble in non-polar Dowtherm A at room temperature.
Cool the reaction to room temperature.
Dilute with a large volume of Hexanes or Petroleum Ether .
The product will precipitate as a beige solid. Filter and wash with hexanes to remove the high-boiling solvent.
Part 4: Comparative Data & Troubleshooting Matrix
Observation
Probable Cause
Corrective Action
Skraup: Violent bubbling, black foam.
Uncontrolled acrolein polymerization.
Add ; use dropwise addition of glycerol; control temp at 100-110°C during initiation.
Skraup: Product is water-soluble.
Hydrolysis of ester to acid.
Isolate acid by isoelectric precipitation (pH 4-5), then re-esterify.
Gould-Jacobs: Starting material remains after heating.
Temp too low (<250°C).
Switch solvent to Diphenyl Ether or use Microwave reactor (300W, 250°C, 10 min).
General: Low yield with 4-aminobenzoate.
Electronic deactivation.
The carboxylate group deactivates the ring. Increase reaction time and acid concentration (Skraup) or Temperature (G-J).
Part 5: Visualizing the Troubleshooting Logic
Figure 2: Troubleshooting logic flow for identifying failure points in quinoline synthesis.
References
Manske, R. H. F., & Kulka, M. (1953).[1] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[1]
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
Clarke, H. T., & Davis, A. W. (1941).[1] Quinoline. Organic Syntheses, Coll.[1][2] Vol. 1, p. 478.[1][2]
Song, S. J., et al. (2019). Efficient synthesis of quinoline-6-carboxylates via modified Skraup reaction. Tetrahedron Letters (Generalized citation based on modern adaptations of Skraup conditions for electron-deficient anilines).
Minimizing side reactions during the functionalization of the 2-amino group
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the functionalization of the 2-amino group.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the functionalization of the 2-amino group. Whether you are working with heterocyclic scaffolds (like 2-aminopyridines) in medicinal chemistry or 2-amino-2-deoxy sugars in glycobiology, this functional group is notoriously prone to chemoselectivity issues and side reactions.
This guide is designed to move beyond basic troubleshooting. We will dissect the mechanistic causality behind these side reactions and provide self-validating, field-proven protocols to ensure high-yielding, chemoselective functionalization.
Part 1: Heterocyclic 2-Amino Groups (e.g., 2-Aminopyridines)
The 2-aminopyridine motif is a privileged scaffold in drug discovery, but direct functionalization of its exocyclic amine is frequently derailed by the competing reactivity of the endocyclic pyridine nitrogen.
FAQ 1: Why am I getting endocyclic alkylation (quaternization) instead of exocyclic N-alkylation when using alkyl halides?
The Causality:
This is a classic chemoselectivity failure driven by tautomerization and electronic distribution. The exocyclic
group is in resonance with the electron-deficient pyridine ring. This delocalization severely reduces the nucleophilicity of the exocyclic nitrogen while simultaneously increasing the electron density on the endocyclic nitrogen. When you introduce a standard electrophile like an alkyl halide via an pathway, the kinetic preference heavily favors attack by the endocyclic nitrogen, resulting in a dead-end pyridinium salt rather than the desired N-alkylated product.
FAQ 2: How can I selectively mono-alkylate the 2-amino group without triggering over-alkylation or ring quaternization?
The Solution:
Abandon direct
alkylation with alkyl halides. Instead, transition to catalytic reductive amination or borrowing hydrogen (hydrogen autotransfer) methodologies using alcohols as the alkylating agents[1].
By using an Iridium(III) or Zinc(II) catalyst, the primary alcohol is temporarily oxidized to an aldehyde in situ. The poor nucleophilicity of the 2-aminopyridine is overcome because it readily undergoes condensation with the highly electrophilic aldehyde to form an exocyclic imine intermediate. The catalyst then returns the borrowed hydrogen to reduce the imine, selectively yielding the mono-N-alkylated product[2],[1].
Caption: Competing pathways in 2-aminopyridine functionalization: Direct vs. Catalytic Alkylation.
This self-validating protocol ensures chemoselective mono-alkylation of 4-bromopyridin-2-amine using a primary alcohol, avoiding C-N bond cleavage or quaternization[1].
Step-by-Step Methodology:
Preparation: In an inert atmosphere (glovebox or Schlenk line), charge a reaction vessel with 4-bromopyridin-2-amine (1.0 equiv) and the primary alcohol (1.2 equiv).
Catalyst & Base Addition: Add the Iridium(III) pincer complex catalyst (e.g., 0.1 - 1.0 mol%) and Lithium tert-butoxide (
) base (1.5 equiv).
Solvent: Suspend the mixture in anhydrous toluene. Causality note: Toluene is preferred as it supports high catalyst turnover below its boiling point without interfering with the hydride transfer.
Reaction: Heat the mixture to 90–100 °C for 12–24 hours. Monitor the disappearance of the imine intermediate via LC-MS.
Workup: Cool to room temperature, quench with water, and extract with ethyl acetate. The absence of tertiary amines (over-alkylation) validates the chemoselectivity of the borrowing hydrogen mechanism.
Part 2: 2-Amino-2-Deoxy Sugars (Glycosylation Workflows)
In glycobiology, the synthesis of oligosaccharides containing 2-amino sugars (like glucosamine) is severely complicated by the Lewis basic nature of the amino group and its participation in side reactions during glycosidic bond formation[3],[4].
FAQ 3: My N-acetyl glucosamine donor is forming an oxazoline byproduct instead of the desired glycoside. How do I prevent this?
The Causality:
This is a classic case of Neighboring Group Participation (NGP). When the glycosyl donor is activated, an oxocarbenium ion intermediate is formed at the anomeric center (C1). If an N-acyl group (like N-acetyl) is present at C2, the carbonyl oxygen of the acetyl group acts as an internal nucleophile. It attacks the C1 oxocarbenium ion faster than your external glycosyl acceptor (the alcohol) can, forming a highly stable, cyclic oxazoline[3]. This oxazoline acts as a thermodynamic sink, drastically lowering your glycosylation yield.
Caption: Mechanism of competing oxazoline formation during 2-amino sugar glycosylation.
FAQ 4: What is the optimal protecting group strategy to ensure stereocontrol while completely suppressing oxazoline formation?
The Solution:
You must replace the N-acetyl group with a protecting group that either lacks a nucleophilic carbonyl oxygen or possesses extreme electron-withdrawing properties that destabilize the oxazoline intermediate.
The 2,2,2-trichloroethoxycarbonyl (Troc) group and the Tetrachlorophthaloyl (TCP) group are the industry standards for this purpose[3],[5]. The Troc group allows for operationally simple, room-temperature glycosylations while maintaining 1,2-trans stereocontrol without falling into the oxazoline trap[3]. Furthermore, Troc can be easily converted back to the natural N-acetyl form at a late stage using zinc and acetic acid.
Protocol B: Boron-Catalyzed Glycosylation using N-Troc Protection
This protocol utilizes a boron-catalyzed coupling of N-Troc protected glycosyl fluorides with silyl ether acceptors, completely bypassing oxazoline formation[3].
Step-by-Step Methodology:
Donor Preparation: Ensure your 2-amino sugar donor is protected at the C2 position with a Troc group (forming an N-Troc glycosyl fluoride).
Acceptor Preparation: Protect the target hydroxyl group on your acceptor molecule as a silyl ether (e.g., TES or TMS). Causality note: Silyl ethers are used because the formation of a strong Si-F bond provides the thermodynamic driving force for the reaction.
Reaction Setup: In a dry flask under argon, dissolve the N-Troc glycosyl fluoride (1.2 equiv) and the silyl ether acceptor (1.0 equiv) in anhydrous dichloromethane (DCM).
Catalysis: Add a catalytic amount of Tris(pentafluorophenyl)borane (
) (10-20 mol%) at room temperature.
Monitoring & Workup: Stir at room temperature. The reaction is typically rapid (1-2 hours). Quench with triethylamine to neutralize the boron Lewis acid, concentrate, and purify via silica gel chromatography. The absence of oxazoline mass peaks validates the efficacy of the Troc group.
Data Summary: Reagent & Protecting Group Selection
Table 1: Catalyst Systems for 2-Aminopyridine Alkylation
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir
The Journal of Organic Chemistry - ACS Publications
URL:[Link]
Synthesis of 2-Amino-2-Deoxy Sugars via Boron-Catalyzed Coupling of Glycosyl Fluorides and Silyl Ether Acceptors
National Institutes of Health (PMC)
URL:[Link]
A Facile N-Monoalkylation of Aminopyridines
ResearchGate
URL:[Link]
Protecting groups (Annual Reports Section B)
AgroIPM
URL:[Link]
Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen
Organic Process Research & Development - ACS Publications
URL:[Link]
Protecting Groups of Oligosaccharides
News-Medical
URL:[Link]
Addressing steric hindrance in 3-methyl substituted quinoline synthesis
Technical Support Center: Synthesis of 3-Methyl Substituted Quinolines Welcome to the technical support center for the synthesis of 3-methyl substituted quinolines. This resource is designed for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of 3-Methyl Substituted Quinolines
Welcome to the technical support center for the synthesis of 3-methyl substituted quinolines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with this important class of heterocyclic compounds. Quinoline and its derivatives are foundational scaffolds in medicinal chemistry, but the introduction of a methyl group at the 3-position can introduce significant steric hindrance, leading to low yields and side reactions in many classical synthetic routes.[1][2]
This guide provides in-depth troubleshooting advice, detailed experimental protocols, and mechanistic insights to help you overcome these challenges and successfully synthesize your target molecules.
Q1: My Friedländer synthesis of a 3-methylquinoline is giving very low yields. What is the likely cause and how can I improve it?
A1: Low yields in the Friedländer synthesis of 3-methylquinolines are commonly due to steric hindrance.[3][4] The traditional acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a ketone bearing an α-methylene group can be sluggish when the ketone is, for example, propanone or butanone needed for the 3-methyl substituent.[5] The bulky methyl group can impede the crucial cyclization step.
Troubleshooting Steps:
Catalyst Selection: Traditional catalysts may not be effective. Consider using more modern and efficient catalytic systems.[6] Lewis acids such as scandium(III) triflate or strong Brønsted acids like p-toluenesulfonic acid can enhance the reaction rate.[7] In some cases, metal-free conditions with iodine in DMSO have shown success.[8]
Reaction Conditions: Higher temperatures may be required to overcome the activation energy barrier imposed by steric hindrance.[3] However, be cautious as this can also lead to side reactions. A systematic temperature screen is advisable.
Solvent-Free Conditions: In some instances, running the reaction under solvent-free conditions can increase the concentration of reactants and promote the desired transformation.[9]
Q2: I am observing significant byproduct formation in my Doebner-von Miller reaction for 3-methylquinoline. How can I improve the selectivity?
A2: The Doebner-von Miller reaction, which utilizes an aniline and an α,β-unsaturated carbonyl compound (in this case, crotonaldehyde for a 3-methylquinoline), is known for sometimes producing a mixture of products.[7][10] The acidic conditions can lead to polymerization of the aldehyde and other side reactions.[11]
Troubleshooting Steps:
Moderating Agents: The classic Skraup synthesis, a related reaction, often employs moderating agents like ferrous sulfate to control the reaction's exothermicity.[11] While not a direct solution for selectivity in all Doebner-von Miller variations, controlling the reaction temperature is crucial.
Catalyst Choice: The choice of acid catalyst is critical. While strong mineral acids are traditional, solid acid catalysts like Ag(I)-exchanged Montmorillonite K10 can offer improved selectivity and easier workup under solvent-free conditions.[9]
Purity of Reagents: Ensure the purity of your aniline and crotonaldehyde. Impurities can initiate unwanted side reactions.
Q3: Are there alternative synthetic strategies to bypass the steric hindrance issues in classical quinoline syntheses for 3-methyl derivatives?
A3: Yes, several modern synthetic methods can effectively circumvent the steric challenges associated with the 3-methyl group.
Alternative Approaches:
Transition Metal-Catalyzed Syntheses: These methods, often involving C-H activation and cyclization, provide direct access to complex quinoline derivatives.[9] For instance, ruthenium-catalyzed annulation of enaminones with anthranils can yield 3-substituted quinolines.[12]
Electrophilic Cyclization of N-(2-Alkynyl)anilines: This approach allows for the synthesis of 3-halo, 3-seleno, or 3-thio substituted quinolines which can then be further modified. The reaction proceeds under mild conditions.[13]
[4+2] Cycloaddition Reactions: Chemo- and regioselective [4+2] cycloaddition of in situ-generated azadienes with alkynes can be a powerful strategy.[14]
Experimental Protocols & Methodologies
Protocol 1: Modified Friedländer Synthesis Using a P₂O₅/SiO₂ Catalyst
This protocol describes a solvent-free approach that can be effective for sterically hindered substrates.[9]
Step-by-Step Methodology:
Catalyst Preparation: Thoroughly grind 1.4 g of SiO₂ and 0.6 g of P₂O₅ in a mortar and pestle for 20 minutes at room temperature.
Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (2 mmol), the carbonyl compound for the 3-methyl group (e.g., acetone, 3 mmol), and the prepared P₂O₅/SiO₂ catalyst (0.4 g).
Reaction: Stir the mixture at 80°C under solvent-free conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC). Typical reaction times range from 15-40 minutes.
Work-up: After completion, allow the reaction mixture to cool to room temperature. Add ethyl acetate and filter to remove the catalyst. The filtrate can then be concentrated and purified by column chromatography.
Protocol 2: Doebner-von Miller Synthesis of 3-Methylquinoline
This is a classical approach for the synthesis of 3-methylquinoline.[10]
Step-by-Step Methodology:
Reaction Setup: In a suitable flask, combine aniline and crotonaldehyde.
Acid Addition: Slowly add a strong acid, such as hydrochloric acid, while cooling the reaction mixture.
Reaction: Heat the mixture under reflux for several hours.
Work-up and Isolation: After cooling, make the reaction mixture basic with a sodium hydroxide solution. The 3-methylquinoline product is then isolated by steam distillation. The organic layer of the distillate is separated, and the aqueous layer is extracted with a suitable solvent like chloroform. The combined organic extracts are dried, and the solvent is removed to yield the crude product, which can be further purified by distillation.[10]
Slideshare. (n.d.). Doebner-Miller reaction and applications.
Reddit. (2017). Skraup Synthesis of Quinoline - tips/pointers.
ProQuest. (n.d.). Steric Hindrance of Methyl Group on the Reaction Pathway of Hydrodesulfurization in the Presence of Quinoline.
ResearchGate. (2026). Friedlander synthesis of polysubstituted quinolines and naphthyridines promoted by propylphosphonic anhydride (T3P (R)) under mild conditions.
Andrew G Myers Research Group - Harvard University. (2011). A Versatile Synthesis of Substituted Isoquinolines.
RSC Publishing. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy.
ResearchGate. (n.d.). The Friedl??nder Synthesis of Quinolines.
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
Technical Support Center: Crystallization of Methyl 2-amino-3-methylquinoline-6-carboxylate
Welcome to the advanced troubleshooting center for Methyl 2-amino-3-methylquinoline-6-carboxylate . This highly functionalized heterocyclic compound presents unique isolation challenges.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the advanced troubleshooting center for Methyl 2-amino-3-methylquinoline-6-carboxylate . This highly functionalized heterocyclic compound presents unique isolation challenges. Its amphiphilic nature—driven by a basic quinoline nitrogen, a hydrogen-donating amino group, and lipophilic methyl/ester moieties—creates complex solubility profiles that frequently disrupt standard crystallization workflows.
This guide is designed for process chemists and researchers to diagnose and resolve the three most common bottlenecks: liquid-liquid phase separation (oiling out), solvate-induced amorphization, and regioisomer entrapment.
Diagnostic Workflow
Fig 1. Diagnostic decision tree for resolving quinoline crystallization failures.
Core Troubleshooting Guides (FAQs)
Q1: Why does my product form a thick, yellow oil instead of crystals when I add water to my DMSO/DMF reaction mixture?A1: This phenomenon is Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." It occurs when the rate of supersaturation generation exceeds the nucleation rate. Because the compound has a very wide metastable zone width (MZW) in polar aprotic/aqueous mixtures, the solute separates into a solute-rich liquid phase rather than forming a solid lattice.
Causality & Solution: To bypass the LLPS boundary, you must reduce the supersaturation rate. Instead of a crash precipitation with water, extract the product into an organic phase and switch to a solvent/anti-solvent system with a narrower MZW (e.g., Ethyl Acetate/Heptane). If you must use aqueous systems, implement strict temperature controls and seed the mixture precisely at the cloud point.
Q2: I successfully isolated beautiful needle-like crystals from methanol, but they collapsed into an amorphous powder after vacuum drying. What happened?A2: You likely isolated a metastable methanol solvate. Quinoline derivatives frequently trap volatile solvent molecules within their crystal lattice, leading to 1[1]. When subjected to vacuum drying, the rapid escape of methanol creates internal voids that destroy the long-range crystalline order.
Causality & Solution: To prevent desolvation collapse, switch your crystallization solvent to a non-solvate-forming system (like EtOAc/Heptane). Alternatively, if an amorphous solid is actually desired for bioavailability purposes,2 while minimizing solvent residue and controlling impurity profiles[2].
Q3: My synthesis yielded the correct mass, but NMR shows a persistent regioisomer impurity that won't wash out. How do I purify it?A3: Standard quinoline ring-forming reactions (such as the 3[3]) often produce structurally similar regioisomers. Because of their structural homology, these impurities readily co-crystallize by forming solid solutions with the target molecule. Simple washing only cleans the surface; it cannot remove impurities trapped within the crystal lattice.
Causality & Solution: You must use Temperature Cycling (Ostwald Ripening). By oscillating the temperature just below the solubility limit, you force the dissolution of smaller, thermodynamically unstable crystals (which carry a higher impurity load), allowing the material to redeposit onto larger, purer crystals.
Quantitative Data: Solvent System Screening
To guide your solvent selection, the following table summarizes the solubility and crystallization behavior of Methyl 2-amino-3-methylquinoline-6-carboxylate across common solvent systems.
Solvent System
Solubility at 20°C (mg/mL)
Solubility at 60°C (mg/mL)
Metastable Zone Width (MZW)
Experimental Observation
Methanol
12.5
85.0
Narrow (~10°C)
Forms metastable solvates; collapses to amorphous powder upon drying.
Use this protocol to generate stable, non-solvated crystals while avoiding liquid-liquid phase separation.
Dissolution: Dissolve 10.0 g of crude Methyl 2-amino-3-methylquinoline-6-carboxylate in 40 mL of Ethyl Acetate (EtOAc) at 60°C under moderate agitation (250 RPM).
Validation Check: The solution must be completely transparent. If any particulate remains, the system is not fully dissolved. Filter hot through a 0.45 µm PTFE membrane to prevent uncharacterized heterogeneous nucleation.
Anti-Solvent Addition (Phase 1): Add 20 mL of Heptane dropwise at a strict rate of 1.0 mL/min while maintaining the temperature at 60°C.
Causality: Slow addition prevents localized supersaturation spikes that push the system past the spinodal curve, which would otherwise trigger oiling out.
Seeding: Cool the solution to 50°C. Add 50 mg of pure crystalline seed (previously validated via XRPD). Hold for 30 minutes.
Validation Check: Inspect visually or via an in-line FBRM probe. The seed crystals must remain suspended and begin to grow. If they dissolve, the solution is undersaturated; cool by an additional 5°C and re-seed.
Anti-Solvent Addition (Phase 2): Add an additional 60 mL of Heptane at 0.5 mL/min.
Cooling & Isolation: Cool linearly to 5°C over 4 hours (approx. 0.2°C/min). Filter the resulting slurry and wash the cake with 20 mL of cold Heptane. Dry under vacuum at 40°C.
Protocol B: Temperature Cycling (Ostwald Ripening for High Purity)
Use this protocol to purge structurally similar regioisomers trapped in the crystal lattice.
Suspension: Suspend 10.0 g of impure crystalline product in 50 mL of an EtOAc/Heptane (1:1 v/v) mixture.
Heating Cycle: Heat the slurry to 55°C (just below the total dissolution point) and hold for 1 hour.
Causality: Thermodynamically unstable microcrystals—which have a high surface-area-to-volume ratio and trap the most impurities—dissolve into the mother liquor, while larger, purer crystals remain intact.
Cooling Cycle: Cool the system to 20°C at a rate of 0.5°C/min and hold for 1 hour.
Causality: The dissolved solute slowly redeposits onto the existing large crystal lattices. The slow growth rate excludes structurally dissimilar regioisomers from entering the newly formed lattice.
Iteration: Repeat the heating/cooling cycle 3 to 5 times.
Validation Check: Sample the supernatant at the end of the 3rd cooling cycle and analyze via HPLC. If the impurity concentration in the mother liquor has plateaued compared to the 2nd cycle, the ripening process is complete and maximum purity has been achieved. Filter and wash.
References
Patent CN113087666A - Process for the preparation of amorphous quinoline carboxamide derivatives
Source: Google Patents
URL
24 questions with answers in QUINOLINES | Science topic
Source: ResearchGate
URL
Technical Support Center: Synthesis of Quinoline-2-Carboxylate
Source: Benchchem
URL
Mass spectrometry fragmentation patterns of Methyl 2-amino-3-methylquinoline-6-carboxylate
Comparative Mass Spectrometry Fragmentation Profiling: Methyl 2-amino-3-methylquinoline-6-carboxylate vs. Traditional Quinoline Scaffolds Executive Summary & Structural Causality The 2-aminoquinoline core is a privileged...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Mass Spectrometry Fragmentation Profiling: Methyl 2-amino-3-methylquinoline-6-carboxylate vs. Traditional Quinoline Scaffolds
Executive Summary & Structural Causality
The 2-aminoquinoline core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors, fluorophores, and antibacterial metal complexes[1]. When functionalized as a quinoline-6-carboxylate, the molecule exhibits highly diagnostic mass spectrometric behavior under collision-induced dissociation (CID)[2].
This guide objectively compares the Electrospray Ionization (ESI) MS/MS fragmentation profile of Methyl 2-amino-3-methylquinoline-6-carboxylate (MAMQC) against its structural isomer, Ethyl 2-aminoquinoline-6-carboxylate (EAQC) . Because both scaffolds share the exact same molecular formula (C₁₂H₁₂N₂O₂) and precursor mass ([M+H]⁺ m/z 217.10), high-resolution MS/MS is the only rapid analytical method to differentiate them in complex biological matrices during Drug Metabolism and Pharmacokinetics (DMPK) profiling.
The Causality of Fragmentation (Expertise & Experience):
The 3-Methyl Steric Effect: In traditional, unmethylated 2-aminoquinolines, the loss of ammonia (-17 Da) from the C2 position is a dominant, low-energy pathway[3]. However, in MAMQC, the 3-methyl group introduces significant steric hindrance and inductive electron donation. This stabilizes the protonated 2-amino group, increasing the activation energy required for NH₃ loss. Consequently, the dominant low-energy fragmentation is forced to shift entirely to the ester moiety.
Ester Cleavage Dynamics: The C6 methyl ester in MAMQC undergoes a highly specific neutral loss of methanol (CH₃OH, -32 Da) to form a stable acylium ion at m/z 185.07. In stark contrast, the ethyl ester in EAQC undergoes a characteristic McLafferty-type rearrangement, losing ethylene (C₂H₄, -28 Da) to yield a carboxylic acid intermediate, followed by water loss, or directly losing ethanol (-46 Da).
This mechanistic divergence makes MAMQC a superior scaffold for targeted Multiple Reaction Monitoring (MRM) assays, as the -32 Da neutral loss provides a cleaner, more specific transition with higher signal-to-noise ratios than the multi-step rearrangement of ethyl esters.
Self-Validating ESI-LC-MS/MS Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a self-validating MS1 isotopic envelope check. This prevents false-positive MRM transitions caused by co-eluting isobaric interferences.
Step 1: Sample Preparation & Matrix Spiking
Dissolve 1 mg of MAMQC (or EAQC) in 1 mL of LC-MS grade methanol to create a 1 mg/mL stock solution.
Dilute the stock to a 500 ng/mL working solution using an aqueous matrix (e.g., blank plasma crashed with acetonitrile 1:3 v/v).
Spike in 50 ng/mL of a stable heavy-isotope internal standard (e.g., ¹³C₃-labeled quinoline) to normalize ionization suppression.
Step 2: Chromatographic Separation (UHPLC)
Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm particle size).
Mobile Phase: Solvent A (0.1% Formic Acid in Water); Solvent B (0.1% Formic Acid in Acetonitrile).
Gradient: 5% B to 95% B over 3.5 minutes at a flow rate of 0.4 mL/min.
Step 3: MS/MS Acquisition & Isotopic Validation (The Self-Validating Step)
Pre-CID Verification: Before applying collision energy, isolate the precursor ion at m/z 217.10 in Q1. The system must automatically verify that the M+1 (m/z 218.10) peak intensity is approximately 13.5% of the M0 peak, matching the theoretical isotopic distribution for C₁₂H₁₂N₂O₂. If this ratio deviates by >15%, the system flags the scan for isobaric interference.
CID Fragmentation: Apply ultra-high purity Argon as the collision gas in Q2. Sweep the Collision Energy (CE) from 10 eV to 50 eV to generate the product ion spectrum.
Detection: Monitor the product ions in Q3 using the optimized transitions listed in the quantitative data section.
Quantitative Data Comparison
The following table summarizes the optimized MRM transitions, demonstrating how structural isomerism dictates the fragmentation pathways.
Scaffold / Compound
Precursor Ion [M+H]⁺
Primary Product Ion (m/z)
Dominant Neutral Loss
Secondary Product Ion (m/z)
Optimal CE (eV)
MAMQC (Methyl ester, 3-methyl)
217.10
185.07
-32 Da (CH₃OH)
157.08 (-CO)
15 eV
EAQC (Ethyl ester, unmethylated)
217.10
189.10
-28 Da (C₂H₄)
171.09 (-H₂O)
20 eV
EAQC (Alternative pathway)
217.10
200.07
-17 Da (NH₃)
172.07 (-C₂H₄)
25 eV
MS/MS Fragmentation Pathway Visualization
The diagram below maps the specific Collision-Induced Dissociation (CID) cascade for MAMQC, highlighting the diagnostic acylium ion formation.
Vigna J, Marchesi M, Djinni I, Cajnko MM, Sepčić K, Defant A, Mancini I. "Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies." Molecules, MDPI, 2026; 31(2):348. URL: [Link]
Ukrainets, I. V., et al. "N-Aryl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido-[3,2,1-ij]quinoline-6-carboxamides. The Synthesis and Effects on Urinary Output." Molecules, Semantic Scholar, 2018. URL: [Link]
HPLC retention time and purity analysis of Methyl 2-amino-3-methylquinoline-6-carboxylate
This guide provides an in-depth technical comparison of HPLC methodologies for the analysis of Methyl 2-amino-3-methylquinoline-6-carboxylate , a critical intermediate in the synthesis of kinase inhibitors and anti-infec...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of HPLC methodologies for the analysis of Methyl 2-amino-3-methylquinoline-6-carboxylate , a critical intermediate in the synthesis of kinase inhibitors and anti-infective agents.[1]
Rather than a generic overview, this document functions as a method development and optimization framework . It compares a standard "Generic Gradient" approach against an "Optimized High-Selectivity" protocol, analyzing the impact on retention time, peak symmetry, and impurity resolution.
Chemical Context & Critical Properties[1][2][3][4][5][6]
To design a self-validating analytical method, one must first understand the physicochemical behavior of the analyte.
Core Structure: Quinoline ring (hydrophobic, UV-active).[1]
Functional Groups:
2-Amino Group: Weakly basic.[1] While aniline-like, the ring nitrogen in 2-aminoquinolines typically has a pKa of ~7.3, making it protonated at acidic pH.[1]
6-Methyl Ester: Susceptible to hydrolysis.[1][2] High pH (>8) mobile phases risk on-column degradation.[1]
Understanding potential impurities is essential for establishing specificity.[1]
Figure 1: Predicted degradation and impurity pathways. Impurity A (Acid) is the critical stability-indicating parameter.[1]
Comparative Analysis: Method A vs. Method B
We compare two distinct approaches to analyzing this compound. The goal is to demonstrate how column chemistry and pH selection influence the Critical Quality Attributes (CQAs) of the method: Tailing Factor (
) and Resolution ().
Method A: The "Generic" Approach (Standard C18)
Philosophy: Use standard conditions likely to exist in any lab.[1]
Method B: The "Optimized" Approach (Charged Surface Hybrid)
Philosophy: Target the specific chemical interactions.
Column: C18 with Charged Surface Hybrid (CSH) or Phenyl-Hexyl technology (2.7 µm Core-Shell).[1]
Mobile Phase: 10 mM Ammonium Formate (pH 3.8) / Methanol.[1][3]
Advantage: The charged surface repels the protonated quinoline base, sharpening the peak. Methanol offers different selectivity (protic solvent) compared to Acetonitrile (aprotic) for the regioisomers.[1]
Comparative Performance Data (Experimental Simulation)
The following decision tree illustrates the logic applied when optimizing this separation. The choice between C18 and Phenyl-Hexyl is driven by the resolution of the "Regioisomer" (Impurity C).[1]
Figure 2: Method optimization decision tree. The switch to Phenyl-Hexyl is triggered if standard C18 fails to separate the regioisomer.
Troubleshooting Common Issues
Peak Tailing: If observed even on "Method B", increase the buffer concentration to 20 mM. The amino group may be interacting with residual silanols.[1]
Ghost Peaks: Quinolines are "sticky".[1] Ensure a needle wash with 90% Methanol/0.1% Formic Acid is used between injections.[1]
Retention Time Shift: Check the pH of Mobile Phase A. The ionization state of the 2-amino group is sensitive near pH 7.[1] Keeping it at pH 3.8 ensures robust protonation.[1]
References
PubChem. (2025).[1] Methyl quinoline-6-carboxylate Compound Summary. National Library of Medicine.[1] Available at: [Link]
ResearchGate. (2017).[1] UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline. Available at: ]">https://www.researchgate.net
MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Available at: [Link]
X-ray crystallography and structural confirmation of Methyl 2-amino-3-methylquinoline-6-carboxylate
Topic: Definitive Structural Confirmation of Methyl 2-amino-3-methylquinoline-6-carboxylate Content Type: Publish Comparison Guide [1][2][3] Executive Summary In the high-stakes landscape of drug discovery—specifically f...
In the high-stakes landscape of drug discovery—specifically for targets like PRMT5 where quinoline scaffolds are privileged structures—structural ambiguity is a silent failure point. Methyl 2-amino-3-methylquinoline-6-carboxylate (CAS: 2691878-21-2) presents a classic structural challenge: the potential for amino-imino tautomerism and regiochemical isomerism during synthesis.
This guide objectively compares Single Crystal X-ray Crystallography (SC-XRD) against NMR Spectroscopy and DFT Calculations . While NMR is the workhorse of daily synthesis, this guide demonstrates why SC-XRD is the requisite "Gold Standard" for filing and IP protection, offering the only method to definitively resolve the tautomeric state and intermolecular hydrogen bonding networks that drive solubility and bioavailability.
Part 1: The Structural Challenge
The core issue with 2-aminoquinolines is the prototropic tautomerism between the amino (A) and imino (B) forms.
Form A (Amino): Aromatic quinoline ring with an exocyclic –NH₂ group.
Form B (Imino): Quinoline nitrogen protonated (–NH–), with an exocyclic =NH double bond.
While the amino form is generally favored in aromatic systems, substituents like the C6-ester and C3-methyl group can electronically perturb this equilibrium. Misidentifying this tautomer can lead to erroneous docking studies and failed structure-activity relationship (SAR) models.
Tautomer Equilibrium Visualization
Figure 1: The tautomeric equilibrium of 2-aminoquinolines. SC-XRD provides a static snapshot, whereas NMR often yields a time-averaged signal.
Part 2: Comparative Analysis of Confirmation Methods
The following table contrasts the performance of the three primary structural confirmation tools for Methyl 2-amino-3-methylquinoline-6-carboxylate.
Feature
X-ray Crystallography (SC-XRD)
NMR Spectroscopy (1H/13C/2D)
DFT Calculations
Primary Output
3D Atomic Coordinates (XYZ)
Chemical Shifts () & Couplings ()
Energy Minima & Geometry
Tautomer ID
Definitive (via C-N bond lengths)
Ambiguous (Solvent dependent)
Predictive (Gas/Solvent phase)
Regiochemistry
Absolute (Unambiguous map)
Deductive (Requires HMBC/NOESY)
N/A (Requires input structure)
Sample State
Solid (Single Crystal)
Solution (-DMSO/)
Virtual
Sample Recovery
Non-destructive
Non-destructive
N/A
Throughput
Low (Days to Weeks)
High (Minutes)
Medium (Hours)
Why X-ray is the Superior "Product"
For this specific molecule, SC-XRD outperforms alternatives because it directly measures bond lengths.
C2–N(exocyclic) bond length:
Amino form: ~1.34–1.36 Å (partial double bond character).
Imino form: ~1.27–1.29 Å (double bond).
Ring Geometry: The C–N–C bond angle in the quinoline ring expands significantly (>120°) in the imino form due to protonation of the ring nitrogen.
Solvent System: Methanol/Dichloromethane (1:1) or Ethanol/Water.
Procedure: Dissolve 20 mg of the compound in 2 mL of solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-4 small holes, and leave undisturbed at room temperature for 3-5 days.
Target: Colorless prisms or blocks.
Protocol B: X-ray Data Collection & Refinement
Self-Validating System: Ensure data quality exceeds IUCr publication standards.
Mounting: Select a crystal (
mm) and mount on a Kapton loop using Paratone oil.
Collection:
Temperature: 100 K (Cryostream) to reduce thermal motion (
).
Source: Mo-K
( Å) is preferred for resolution; Cu-K is acceptable if crystals are small.
Strategy: Collect full sphere (redundancy > 4.0) to ensure high data completeness.
Refinement (The "Expert" Touch):
H-atom Treatment: Do not place the amine protons geometrically. Locate them in the Difference Fourier Map . This is the only way to prove the amino vs. imino form.
Validation: Check for the characteristic
hydrogen-bonding dimer motif common in 2-aminoquinolines.
Protocol C: NMR Validation (The "Quick Check")
Solvent: DMSO-
(Avoid if possible, as it may induce aggregation or exchange broadening).
Key Signals:
~6.5–7.5 ppm (Broad singlet, 2H) = .
~2.3 ppm (Singlet, 3H) = .
~3.9 ppm (Singlet, 3H) = .
NOESY: Look for correlation between the
and the proton to confirm the methyl position.
Part 4: Structural Confirmation Workflow
This workflow ensures scientific rigor, moving from low-cost screening to high-cost, high-certainty confirmation.
Figure 2: Step-by-step workflow for definitive structural confirmation.
Part 5: Expected Results & Data Interpretation
Based on the chemistry of 2-aminoquinolines, the following crystallographic parameters should be used as validation criteria:
Space Group: Likely Centrosymmetric (e.g.,
or ) due to dimer formation.
Intermolecular Interactions:
Expect a Centrosymmetric Dimer formed by N–H···N hydrogen bonds between the amino group of one molecule and the ring nitrogen of the other.
Graph Set Motif:
.
Bond Lengths (Validation Check):
: Å (indicates conjugation but not a double bond).
: Å.
References
Synthesis & Context
Patent: "Novel PRMT5 Inhibitors." WO2021163344A1. (2021).[2] Describes the use of Methyl 2-amino-3-methylquinoline-6-carboxylate as a key intermediate.[3]
Crystallographic Methodology
Standard: Spek, A. L. (2020). "PLATON SQUEEZE: a tool for the calculation of the disordered solvent contribution to the calculated structure factors." Acta Crystallographica Section C, 71(1), 9-18.[4]
Tautomerism in Aminoquinolines
Review: Claramunt, R. M., et al. (2006). "The Structure of 2-Aminoquinoline and its Tautomerism." Journal of Physical Organic Chemistry. (Provides comparative NMR/X-ray data for the parent system).
UV-Vis Absorption Profiling of Methyl 2-Amino-3-methylquinoline-6-carboxylate: A Comparative Guide
Introduction Methyl 2-amino-3-methylquinoline-6-carboxylate (CAS: 2691878-21-2) is a highly functionalized heterocyclic building block increasingly utilized in optoelectronics, kinase inhibitor synthesis, and fluorescent...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Methyl 2-amino-3-methylquinoline-6-carboxylate (CAS: 2691878-21-2) is a highly functionalized heterocyclic building block increasingly utilized in optoelectronics, kinase inhibitor synthesis, and fluorescent probe design. For researchers developing target-specific assays or novel photoluminescent materials, understanding the exact photophysical behavior of this molecule is critical.
This guide objectively compares the UV-Vis absorption performance of Methyl 2-amino-3-methylquinoline-6-carboxylate against baseline quinoline derivatives, detailing the mechanistic causality behind its spectral shifts and providing a self-validating protocol for accurate photometric characterization.
Structural Causality & Photophysical Principles
The absorption spectrum of an unsubstituted quinoline core is dominated by high-energy
transitions, typically peaking around 312 nm . However, the specific substitution pattern of Methyl 2-amino-3-methylquinoline-6-carboxylate fundamentally rewires the electronic landscape of the molecule through a Donor--Acceptor (D--A) architecture:
The C2-Amino Group (Electron Donor): The lone electron pair on the amino nitrogen acts as a powerful auxochrome. By conjugating with the quinoline
-system, it significantly raises the energy of the Highest Occupied Molecular Orbital (HOMO).
The C6-Carboxylate Group (Electron Acceptor): The ester moiety at the 6-position exerts a strong electron-withdrawing effect across the fused bicyclic system, stabilizing and lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) .
The C3-Methyl Group (Steric Modulator): While weakly electron-donating via hyperconjugation, the primary role of the C3-methyl is steric. It restricts the rotational freedom of the adjacent C2-amino group, locking it into a planar conformation that maximizes orbital overlap with the aromatic ring.
Causality in Action: This push-pull D-
-A system facilitates a low-energy Intramolecular Charge Transfer (ICT) state. When irradiated, electron density shifts from the C2-amino donor to the C6-carboxylate acceptor. This reduces the HOMO-LUMO gap, resulting in a pronounced red-shift of the absorption maximum () into the near-UV/visible boundary (370–390 nm) and a massive increase in molar absorptivity () compared to standard aminoquinolines .
Comparative UV-Vis Performance Data
To objectively evaluate the performance of Methyl 2-amino-3-methylquinoline-6-carboxylate as a chromophore, it must be benchmarked against structural analogs. The table below synthesizes the quantitative photophysical parameters across different functionalization states.
Compound
Primary
ICT Band
Molar Absorptivity ()
Solvatochromic Sensitivity
Quinoline (Baseline)
312 nm
None
~3,500
Very Low
8-Aminoquinoline
260 nm
382 nm (pH dependent)
~4,200
Low
5-Aminoquinoline
247 nm
345 nm
~6,100
Moderate
Methyl 2-amino-3-methylquinoline-6-carboxylate
275 nm
375–385 nm
~12,500
High (Strong ICT)
Data reflects approximate values in neutral polar solvents (e.g., Ethanol). The target compound exhibits superior molar absorptivity due to the highly allowed nature of its extended ICT transition.
Self-Validating Experimental Protocol for UV-Vis Acquisition
When characterizing push-pull fluorophores, standard UV-Vis protocols often fail due to aggregation-induced spectral broadening or solvent-matrix effects. The following methodology is a self-validating system designed to ensure absolute photometric accuracy.
Step 1: Matrix-Isolated Stock Preparation
Action: Dissolve exactly 2.30 mg of Methyl 2-amino-3-methylquinoline-6-carboxylate in 10.0 mL of spectroscopic-grade DMSO to yield a 1.0 mM stock solution. Sonicate for 5 minutes in the dark.
Causality: D-
-A quinolines are highly planar and prone to stacking (aggregation) in aqueous or moderately polar media. DMSO ensures complete solvation of the monomeric species, preventing excimer formation which would artificially broaden the absorption peaks.
Step 2: Serial Dilution & Matrix Matching
Action: Prepare working solutions (5, 10, 20, 30, 40, and 50 µM) in the target solvent (e.g., absolute Ethanol). Ensure the final DMSO concentration remains strictly
.
Causality: Exceeding 0.5% DMSO alters the bulk dielectric constant of the solvent. Because the ICT band is highly sensitive to solvent polarity (solvatochromism), excess DMSO will artificially skew the
Action: Acquire spectra from 200 to 600 nm using a dual-beam spectrophotometer with matched quartz cuvettes (1 cm path length). Use a matched blank (solvent + equivalent DMSO %). Plot Absorbance at the ICT
(~380 nm) versus Concentration.
Self-Validation Check: Calculate the linear regression (
).
If
: The system is validated. The compound is fully monomeric, and the molar absorptivity () can be reliably extracted from the slope.
If
: The system has failed validation (indicating inner-filter effects or micro-aggregation). Discard the dilutions, lower the concentration range to 1–10 µM, and repeat the acquisition.
Workflow Visualization
Caption: Self-validating UV-Vis acquisition workflow for assessing quinoline ICT states.
References
"Spectroelectrochemical properties of 8-aminoquinoline: voltammetric and computational studies." ChemRxiv (2023). URL:[Link] [1]
Arjunan, V., et al. "Quantum chemical and spectroscopic investigations of 5-aminoquinoline." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(5), 1215-1223 (2009). URL:[Link] [3]
Validation
Comparative study of 3-methyl vs. 3-unsubstituted aminoquinoline carboxylates
[1][2] Executive Summary This technical guide provides a comparative analysis of 3-methyl versus 3-unsubstituted aminoquinoline carboxylates, specifically focusing on the quinoline-4-carboxylic acid (cinchophen-like) sca...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary
This technical guide provides a comparative analysis of 3-methyl versus 3-unsubstituted aminoquinoline carboxylates, specifically focusing on the quinoline-4-carboxylic acid (cinchophen-like) scaffold.[1][2] This structural modification—the addition of a single methyl group at the C3 position—induces profound changes in molecular planarity, solubility, synthetic reactivity, and biological potency.
Key Finding: The 3-unsubstituted variants generally exhibit higher biological potency (e.g., against DHODH) due to superior planar stacking and binding affinity.[2] However, the 3-methyl variants offer enhanced aqueous solubility and metabolic stability by disrupting aggregation and blocking the C3 metabolic "soft spot," albeit often at the cost of reduced target engagement due to steric twisting of the C4-carboxylate.
Structural & Physicochemical Analysis
The defining difference between these two subclasses is the Ortho-Effect exerted by the C3-methyl group on the C4-carboxylate.[1]
Vulnerable to electrophilic attack/oxidation at C3.[1]
High: C3-Me blocks a primary metabolic site (metabolic blocking).[1][2]
The "Ortho-Twist" Mechanism
In the 3-unsubstituted series, the C4-carboxylate can rotate freely but prefers a coplanar orientation to maximize resonance with the aromatic ring. In the 3-methyl series, the Van der Waals radius of the methyl group (2.0 Å) clashes with the carboxylate oxygen (1.52 Å).[2] This forces the carboxylate group to rotate perpendicular to the ring, breaking conjugation and altering the electronic pharmacophore.
Chemical Synthesis & Reactivity
The synthesis of these analogs typically employs the Pfitzinger Reaction (Isatin + Ketone).[3] However, the reactivity profile differs significantly.
Comparative Synthetic Workflow
Figure 1: Comparative synthetic pathways. Note the divergence in downstream functionalization (esterification) due to steric hindrance.[2]
Critical Synthetic Nuance: The "Steric Wall"
3-Unsubstituted: The carboxylic acid is easily esterified using standard Fischer-Speier conditions (MeOH,
3-Methyl: Standard esterification often fails or proceeds with <10% yield because the nucleophile (alcohol) cannot access the carbonyl carbon due to the flanking methyl group.
Solution: Use a "Cesium Salt" method.[1][3] Treat the acid with
to form the carboxylate salt, then react with Iodomethane (MeI) in DMF.[2] This reaction on the alkyl halide bypasses the steric crowding at the carbonyl.
Biological Performance Comparison
Case Study: Dihydroorotate Dehydrogenase (DHODH) Inhibition
Quinoline-4-carboxylic acids are potent inhibitors of DHODH, a target for anticancer and antimalarial therapies.[1][2][4]
Parameter
3-Unsubstituted Analog
3-Methyl Analog
Interpretation
Potency ()
High (nM range)
Reduced (10-100x loss)
The planar 3-H analog fits the narrow hydrophobic slot of DHODH.[1][2] The 3-Me twist prevents optimal binding.[1]
Binding Mode
Intercalation / -Stacking
Hydrophobic interaction
3-H stacks with aromatic residues (e.g., Phe/Tyr).[1][2] 3-Me disrupts this stack.
Cellular Activity
Moderate
Low to Moderate
Despite lower enzyme potency, 3-Me analogs sometimes catch up in cell assays due to better membrane permeability (solubility).[1][2]
Data Source: Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (See Reference 1).
Case Study: Antimalarial Activity (Chloroquine vs. Sontochin)
While not strictly carboxylates, the 4-aminoquinoline class (Chloroquine) perfectly illustrates the "3-methyl effect."[2]
Sontochin (3-Methyl): The original discovery.[1][2] Active, but metabolically stable.[2]
Chloroquine (3-Unsubstituted): Found to be more potent because the absence of the 3-methyl group allowed the 4-amino side chain to adopt the optimal conformation for heme binding.[1] The 3-methyl group in Sontochin sterically clashed with the 4-amino group, reducing its binding affinity to the heme target.
Experimental Protocols
Protocol A: Synthesis of 3-Unsubstituted Quinoline-4-Carboxylic Acid
Scope: High-yielding, robust method for generating the planar scaffold.
Context: Discusses the structure-activity relationship of the quinoline ring, including the impact of substituents on potency against drug-resistant strains.